Methoxybenzoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWJHONFFKJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182991 | |
| Record name | p-Xyloquinone | |
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Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2880-58-2 | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Xyloquinone | |
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| Record name | p-Xyloquinone | |
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| Record name | Methoxybenzoquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG695W2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Methoxybenzoquinones: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxybenzoquinones, a class of organic compounds that have garnered significant interest in the scientific and drug development communities. This document details their chemical structures, physicochemical properties, synthesis methodologies, and diverse biological activities. Particular emphasis is placed on summarizing quantitative data in a structured format, providing detailed experimental protocols, and visualizing key signaling pathways. This guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of these versatile molecules.
Introduction
Methoxybenzoquinones are derivatives of benzoquinones characterized by the presence of one or more methoxy groups on the quinone ring. They are found in various natural sources, including plants and arthropod defensive secretions.[1] The substitution pattern of the methoxy group, as well as other substituents, significantly influences their chemical reactivity and biological properties.[2][3] These compounds have demonstrated a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[3][4] This guide will focus on the most commonly studied isomers: 2-methoxy-1,4-benzoquinone and 4-methoxy-1,2-benzoquinone, while also referencing other relevant derivatives.
Chemical Structure and Nomenclature
The fundamental structure of methoxybenzoquinone consists of a cyclohexadiene-dione ring with a methoxy (-OCH₃) substituent. The position of the methoxy group and the carbonyl groups defines the specific isomer.
-
2-Methoxy-1,4-benzoquinone (also known as 2-methoxy-p-benzoquinone) features the methoxy group at the 2-position of a 1,4-benzoquinone core.[5]
-
4-Methoxy-1,2-benzoquinone (also known as 4-methoxy-o-benzoquinone) has the methoxy group at the 4-position of a 1,2-benzoquinone core.[2]
The IUPAC names for these primary isomers are 2-methoxycyclohexa-2,5-diene-1,4-dione and 4-methoxycyclohexa-3,5-diene-1,2-dione, respectively.[2][5]
Physicochemical Properties
The physicochemical properties of methoxybenzoquinones are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for various this compound isomers.
Table 1: General Properties of this compound Isomers
| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone | 2-Methoxy-3-methyl-1,4-benzoquinone | 2-Methoxy-5-methyl-1,4-benzoquinone | 2,5-Dimethoxy-1,4-benzoquinone |
| CAS Number | 2880-58-2[5] | 69818-23-1[2] | 2207-57-0[6] | 614-13-1[7] | 3117-03-1[8] |
| Molecular Formula | C₇H₆O₃[5] | C₇H₆O₃[2] | C₈H₈O₃[6] | C₈H₈O₃[7] | C₈H₈O₄[8] |
| Molecular Weight | 138.12 g/mol [5] | 138.12 g/mol [2] | 152.15 g/mol [6] | 152.15 g/mol [7] | 168.15 g/mol [8] |
| Appearance | Solid[5] | - | Yellow to orange crystalline solid (related compounds)[6] | - | Crystalline solid[8] |
Table 2: Thermal and Solubility Properties of this compound Isomers
| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone | 2-Methoxy-3-methyl-1,4-benzoquinone | 2-Methoxy-5-methyl-1,4-benzoquinone | 2,5-Dimethoxy-1,4-benzoquinone |
| Melting Point | 145 °C[5] | 60-70 °C (with decomposition, for parent 1,2-benzoquinone)[2] | 170-172 °C (decomp.) (for 2-methoxy-5-methyl-1,4-benzoquinone)[6] | 170-172 °C (decomp.)[9] | >200 °C (with decomposition)[8] |
| Boiling Point | 246.7 °C[10] | 246-247 °C (predicted for derivatives)[2] | 331.4 °C at 760 mmHg (for 2,3-dimethoxy-5-methyl-1,4-benzoquinone)[6] | - | - |
| Solubility | Soluble in organic solvents[10] | Soluble in methanol[2] | - | - | - |
| LogP | -0.06[5] | 0.1 (computed XLogP3-AA)[2] | - | 0.6 (XLogP3)[9] | - |
Table 3: Spectroscopic Data of this compound Isomers
| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone |
| UV-Vis (λmax) | - | 245 nm and 320 nm[2] |
| ¹H-NMR (δ in ppm) | - | 3.81 (methoxy protons in DMSO-d₆)[2] |
| ¹³C-NMR (δ in ppm) | - | 180-190 (quinoid carbonyls)[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives.
Synthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone
This two-step synthesis involves the preparation of a phenol precursor followed by its oxidation.[4]
Step 1: Preparation of 2-Methoxy-6-pentylphenol
-
Materials: Purified alkene, n-butanol, sodium metal, 1 M hydrochloric acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the purified alkene in n-butanol.
-
Carefully add small pieces of sodium metal to the solution.
-
Heat the mixture to reflux and stir until all the sodium has reacted.
-
Cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[4]
-
Step 2: Oxidation to 2-Methoxy-6-n-pentyl-p-benzoquinone
-
Materials: 2-Methoxy-6-pentylphenol, Potassium nitrosodisulfonate (Fremy's salt), Sodium dihydrogen phosphate (NaH₂PO₄), Dichloromethane, Deionized water, Anhydrous sodium sulfate, Silica gel, Hexane, Ethyl acetate.[4]
-
Procedure:
-
Prepare a solution of Fremy's salt and sodium dihydrogen phosphate in deionized water.
-
Dissolve the 2-methoxy-6-pentylphenol in dichloromethane.
-
Combine the two solutions and stir vigorously.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product as a yellow crystalline solid.[4]
-
Synthesis of 1,4-Benzoquinone from Hydroquinone
This protocol describes the oxidation of hydroquinone, a common precursor for some this compound syntheses.[11][12]
-
Materials: Hydroquinone, distilled water, potassium bromate or potassium dichromate, concentrated sulfuric acid.
-
Procedure:
-
Dissolve hydroquinone in distilled water with heating to create a clear solution.
-
In a separate flask, dissolve the oxidizing agent (e.g., potassium bromate) in water. For potassium dichromate, add concentrated sulfuric acid.[12]
-
Cool the oxidizing agent solution in an ice bath.
-
Add the hydroquinone solution dropwise to the cold oxidizing agent solution with continuous stirring, maintaining a low temperature.
-
After the addition is complete, continue stirring and then heat the mixture to 60°C.[11]
-
Cool the reaction mixture to allow for the crystallization of 1,4-benzoquinone.
-
Filter the yellow crystals and dry them. Recrystallization can be performed from ethyl alcohol.[12]
-
Biological Activities and Signaling Pathways
Methoxybenzoquinones exhibit a remarkable range of biological activities, making them attractive for therapeutic applications.
Cytotoxicity and Antitumor Activity
Several this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] For instance, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) has been shown to induce apoptosis and autophagy in human ovarian carcinoma cells.[13] The cytotoxic mechanism of some benzoquinones is attributed to their ability to form covalent bonds with cellular nucleophiles, particularly thiols.[2]
Antimicrobial and Anti-inflammatory Activity
Methoxy-substituted quinones have also been reported to possess antimicrobial properties.[2][14] For example, 2,6-dimethoxy benzoquinone isolated from Flacourtia jangomas has shown inhibitory activity against Staphylococcus aureus.[15] Additionally, certain synthetic this compound derivatives have shown potential as anti-inflammatory agents.[3]
Signaling Pathways
The biological effects of methoxybenzoquinones are often mediated through their interaction with key cellular signaling pathways.
-
AKT/mTOR Pathway: 2,6-Dimethoxy-1,4-benzoquinone has been shown to increase skeletal muscle mass and performance by regulating the AKT/mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[16]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like apoptosis and oxidative stress, can be modulated by methoxy-containing compounds.[17] For instance, 2-methoxy-1,4-naphthoquinone induces apoptosis in lung adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways, triggered by oxidative stress.[18] Thymoquinone, a related benzoquinone, also modulates the MAPK pathway in colorectal cancer cells.[19]
Visualizations
Logical Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of methoxybenzoquinones.
This compound-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by methoxybenzoquinones.
Conclusion
Methoxybenzoquinones represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of their chemical structures, physicochemical properties, synthetic methodologies, and biological activities, with a focus on providing actionable data and protocols for the research community. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Methoxy-1,2-benzoquinone | 69818-23-1 [smolecule.com]
- 3. "Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Havin" by Siti Mariyah Ulfa, Fath Dwisari et al. [scholarhub.ui.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. 2-Methoxy-1,4-benzoquinone | 2880-58-2 | FM65899 [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
- 15. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Methoxybenzoquinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxybenzoquinone compounds are a class of naturally occurring quinones characterized by the presence of one or more methoxy groups on a benzoquinone core. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound compounds, detailing their quantitative occurrence, experimental protocols for their isolation and analysis, and the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound Compounds
This compound derivatives are biosynthesized by a wide array of organisms, from terrestrial plants and fungi to insects and marine invertebrates. This section details the primary natural sources of these compounds.
Plants
Higher plants are a rich source of this compound compounds. These molecules often play a role in the plant's defense mechanisms.
-
Flacourtia jangomas (Indian Plum): The leaves of this plant are a known source of 2,6-dimethoxy-1,4-benzoquinone.[1][2]
-
Ficus foveolata : The stems of this fig species also contain 2,6-dimethoxy-1,4-benzoquinone.[3]
-
Sorghum: This staple crop has been identified as a source of 2,6-dimethoxy-1,4-benzoquinone, which is involved in its allelopathic properties.
Fungi
Fungi are prolific producers of a vast array of secondary metabolites, including various this compound derivatives.
-
Aspergillus niger : This common fungus is capable of metabolizing certain aromatic compounds to produce methoxyhydroquinone.
-
Lentinus degener : This basidiomycete fungus secretes 4-methoxytoluquinol into its culture medium.
-
Phoma wasabiae : This mold has been shown to produce 2-hydroxy-6-methoxy-3,5-dimethyl-l,4-benzoquinone.
-
Neolentinus cyathiformis , Neolentinus adhaerens , and Coprinellus radians : These fungi are reported to contain 2-methoxy-5-methyl-1,4-benzoquinone.[4]
Insects
Insects utilize methoxybenzoquinones primarily as components of their chemical defense secretions.
-
Tribolium species (Flour Beetles): These beetles, including Tribolium castaneum and Tribolium confusum, produce methyl-1,4-benzoquinone and ethyl-1,4-benzoquinone in their defensive secretions.
-
Millipedes (Class: Diplopoda): Various species of millipedes, particularly within the orders Julida and Spirobolida, secrete 2-methoxy-3-methyl-1,4-benzoquinone as a major component of their defensive fluids.
-
Pamillia behrensii (Mirid Bug): The metathoracic scent gland secretion of this bug contains 2,3-dimethyl-1,4-benzoquinone.
Marine Organisms
The marine environment is a vast and largely untapped resource for novel bioactive compounds, including methoxybenzoquinones.
-
Ascidians (Sea Squirts): Species of the genus Aplidium are known to produce prenylated hydroquinones and quinones, some of which are methoxylated.[5] For example, 2-geranyl-6-methoxy-1,4-hydroquinone-4-sulfate has been isolated from Aplidium scabellum.[6]
-
Sponges (Phylum: Porifera): Marine sponges are a well-known source of a diverse range of bioactive secondary metabolites, including terpene quinones. While specific examples of simple methoxybenzoquinones are less common, the structural diversity of compounds from sponges suggests they are a promising area for future discovery.
-
Brown Algae (Phaeophyceae): The brown alga Sargassum sagamianum has been found to contain antibacterial quinone metabolites.[7] Another brown seaweed, Dictyota dichotoma, has been shown to contain quinones, with ethyl acetate and methanol extracts showing the presence of these compounds.[8]
Quantitative Data on this compound Compounds
The concentration and yield of this compound compounds can vary significantly depending on the natural source, geographical location, and extraction method. This section summarizes available quantitative data in a structured format.
| Compound | Natural Source | Plant/Organism Part | Extraction Solvent(s) | Reported Yield/Concentration | Analytical Method | Reference |
| 2,6-Dimethoxy-1,4-benzoquinone | Flacourtia jangomas | Leaves | Dichloromethane:Methanol (1:1) | 7.6% extractive value (crude extract) | Gravimetric | [1] |
| 2,6-Dimethoxy-1,4-benzoquinone | Ficus foveolata | Stems | Chloroform | High quantity (1.45%) | HPLC | [3] |
| 2-Methoxy-3-methyl-1,4-benzoquinone | Allajulus dicentrus (Millipede) | Defensive Secretion | Not specified | ~40% of total secretion | GC-MS | |
| 2-Methoxy-3-methyl-1,4-benzoquinone | Pachyiulus hungaricus (Male Millipede) | Defensive Secretion | Not specified | Dominant quinone | GC-MS | |
| Methyl-1,4-benzoquinone & Ethyl-1,4-benzoquinone | Tribolium castaneum (Flour Beetle) | Secretions | Not specified | 75% Ethyl-1,4-benzoquinone, 15% Methyl-1,4-benzoquinone | Not specified | |
| 4-Methoxytoluquinol | Lentinus degener | Culture Medium | Not specified | Approx. 100 mg/L | Not specified | |
| Terreic Acid | Aspergillus parvulus | Liquid Culture Medium | Not specified | Secreted as a major metabolite | UHPLC-DAD-QTOF MS | |
| Phenols (including quinones) | Dictyota dichotoma | Whole organism | Methanol | 2.14 ± 0.15 mg GAE/g dry wt | Spectrophotometry | [8] |
| Tannins (related to quinones) | Dictyota dichotoma | Whole organism | Ethyl acetate | 2.12 ± 0.45 mg CAE/g dry wt | Spectrophotometry | [8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound compounds from various natural sources.
Extraction and Isolation of 2,6-Dimethoxy-1,4-benzoquinone from Flacourtia jangomas Leaves
This protocol is adapted from the methodology described for the isolation of 2,6-dithis compound from F. jangomas.[1][9]
1. Plant Material Preparation:
-
Collect fresh leaves of Flacourtia jangomas.
-
Wash the leaves thoroughly with water to remove debris.
-
Shade-dry the leaves at room temperature for 7-10 days until brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Extraction:
-
Perform cold maceration of the powdered leaves (250 g) with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction cycle three times with fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator at 35°C to obtain a dark brown, sticky semisolid crude extract.
3. Fractionation and Isolation by Column Chromatography:
-
Fractionate the crude extract using petroleum ether, DCM, and methanol.
-
Subject the DCM fraction (2.5 g) to column chromatography on a silica gel column (60-120 mesh, approximately 200 g).
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity (e.g., 9.5:0.5 up to 5.0:5.0).
-
Collect fractions (e.g., 25 mL each) and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest based on TLC analysis.
-
Further purify the pooled fractions by recrystallization if necessary.
Extraction of Anthraquinones from Fungal Cultures
This generalized protocol is based on methods for extracting secondary metabolites from fungi.[10][11]
1. Fungal Cultivation:
-
Culture the desired fungal strain (e.g., Cortinarius sanguineus) in a suitable liquid or solid medium to promote the production of secondary metabolites.
2. Extraction from Mycelial Biomass:
-
Separate the fungal biomass from the culture broth by filtration.
-
Dry the mycelium (e.g., lyophilization or air drying).
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with a suitable organic solvent (e.g., methanol, ethyl acetate, or dichloromethane) using ultrasonication or maceration with stirring.
-
Filter the extract to remove solid debris.
-
Repeat the extraction process 2-3 times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude extract.
3. Extraction from Liquid Culture Broth:
-
Transfer the culture broth to a separatory funnel.
-
Perform liquid-liquid extraction with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction 2-3 times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the validated HPLC method for the quantification of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSK-gel ODS-80Ts column (5 μm, 4.6 × 250 mm) or a similar C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and 5% acetic acid in water (24:76, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 289 nm.
-
Standard Preparation: Prepare a stock solution of 2,6-dimethoxy-1,4-benzoquinone in methanol and create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the accurately weighed crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways Modulated by this compound Compounds
This compound compounds exert their biological effects by modulating various intracellular signaling pathways. This section describes some of the key pathways and provides diagrams generated using the DOT language for visualization.
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) has been shown to influence this pathway, promoting skeletal muscle mass and performance.[12] DMBQ increases the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), as well as their downstream effectors S6K and 4E-BP1.[12]
Caption: DMBQ activates the AKT/mTOR signaling pathway.
JNK and p38 MAPK Signaling Pathways
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key players in cellular responses to stress, inflammation, and apoptosis. Methoxy-1,4-naphthoquinone has been reported to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK. This activation is often mediated by an increase in reactive oxygen species (ROS).
Caption: Methoxy-1,4-naphthoquinone induces apoptosis via JNK and p38 MAPK.
NF-κB Signaling Pathway
The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activation of this pathway typically involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and activate gene transcription. Benzoquinones can influence this pathway, often through the generation of ROS, which can lead to the activation of the IκB kinase (IKK) complex.
Caption: Benzoquinone-induced NF-κB activation pathway.
Conclusion
This compound compounds represent a promising class of natural products with a wide range of biological activities and therapeutic potential. Their presence in diverse natural sources, from common plants to exotic marine organisms, provides a rich platform for discovery and research. The methodologies outlined in this guide for the extraction, isolation, and quantification of these compounds, coupled with an understanding of their mechanisms of action through key signaling pathways, will aid researchers in harnessing their potential for the development of new pharmaceuticals and therapeutic agents. Further exploration, particularly of marine ecosystems, is likely to unveil novel this compound structures with unique and potent bioactivities.
References
- 1. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinone and Hydroquinone Metabolites from the Ascidians of the Genus Aplidium | MDPI [mdpi.com]
- 6. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjwave.org [rjwave.org]
- 9. benchchem.com [benchchem.com]
- 10. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Methoxybenzoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of methoxybenzoquinone derivatives, focusing on their therapeutic potential. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this area.
Introduction to this compound Derivatives
This compound derivatives are a class of organic compounds characterized by a 1,4-benzoquinone ring substituted with one or more methoxy groups. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. Their biological effects are often attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and modulate key cellular signaling pathways.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity is often mediated through the induction of apoptosis and inhibition of cancer-related signaling pathways.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound and related derivatives against different cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Methoxy-1,4-naphthoquinone | A549 (Lung) | SRB Assay | Not Specified | [1] |
| Methoxy Chalcone Derivative 12 | MCF-7 (Breast) | MTT Assay | 4.19 ± 1.04 | [2] |
| Methoxy Chalcone Derivative 12 | ZR-75-1 (Breast) | MTT Assay | 9.40 ± 1.74 | [2] |
| Methoxy Chalcone Derivative 12 | MDA-MB-231 (Breast) | MTT Assay | 6.12 ± 0.84 | [2] |
| Methoxy Chalcone Derivative 13 | MCF-7 (Breast) | MTT Assay | 3.30 ± 0.92 | [2] |
| Methoxy Chalcone Derivative 13 | ZR-75-1 (Breast) | MTT Assay | 8.75 ± 2.01 | [2] |
| Methoxy Chalcone Derivative 13 | MDA-MB-231 (Breast) | MTT Assay | 18.10 ± 1.65 | [2] |
| 4'-Methoxychalcone | A549 (Human lung adenocarcinoma) | MTT Assay | 85.40 | [3] |
| 4'-Methoxychalcone | B-16 (Mouse melanoma) | MTT Assay | 50.15 | [3] |
| Naphthoquinone Derivative 9 | A549 (NSCLC) | Not Specified | < 100 | [4] |
| Naphthoquinone Derivative 16 | A549 (NSCLC) | Not Specified | < 100 | [4] |
| Embeliquinone | A549 | Not Specified | 21.8 | [5] |
| 4-Methoxy Hydrazone Derivative 12 | K-562 (Leukemia) | Not Specified | 0.04 | [6] |
| 4-Methoxy Hydrazone Derivative 14 | K-562 (Leukemia) | Not Specified | 0.06 | [6] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | Not Specified | 21.27 | [7] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | Not Specified | 8.58 | [7] |
Mechanisms of Anticancer Action
Hedgehog Signaling Pathway Inhibition: Certain methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[8] These compounds can target the Smoothened (Smo) receptor, preventing the downstream activation of Gli transcription factors and subsequent expression of target genes involved in cell proliferation and survival.[8]
JNK and p38 MAPK Signaling Pathway Activation: 2-methoxy-1,4-naphthoquinone (MNQ) has been reported to induce apoptosis in lung adenocarcinoma cells by triggering oxidative stress, leading to the activation of the JNK and p38 MAPK signaling pathways.[1] This activation results in a cascade of events culminating in programmed cell death.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cytotoxicity.[2][3]
Materials:
-
This compound derivative
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Antimicrobial Activity
Several this compound derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives | Staphylococcus aureus | Not specified | [9] |
| 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives | Streptococcus pyogenes | Not specified | [9] |
| 2,3-dithis compound | E. coli ATCC35218 | 62.5 | [9] |
| Methoxy benzoin derivative 4 | E. coli | 41-82 | [10] |
| Methoxy benzoin derivative 4 | Y. pseudotuberculosis | 41-82 | [10] |
| Methoxy benzoin derivative 4 | M. smegmatis | 41-82 | [10] |
| Methoxy benzoin derivative 4 | C. albicans | 41-82 | [10] |
| 2-methoxy-1,4-naphthoquinone (MeONQ) | Helicobacter pylori (antibiotic-resistant) | 0.156–0.625 | [11] |
| 7-methoxyquinoline derivative 3l | E. coli | 7.812 | [12] |
| 7-methoxyquinoline derivative 3l | C. albicans | 31.125 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on established guidelines for antimicrobial susceptibility testing.[13]
Materials:
-
This compound derivative
-
Test microorganism
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to achieve a range of concentrations for testing.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the highest concentration of the diluted test compound to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on. Discard the final 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table summarizes the IC50 values for the anti-inflammatory activity of various this compound and related derivatives.
| Compound | Assay | IC50 (µM) | Reference |
| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) | PGD₂ generation (COX-2) | 0.08 | [14] |
| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) | PGD₂ generation (COX-1) | 0.27 | [14] |
| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) | Leukotriene C₄ production (5-LOX) | 0.032 | [14] |
| 4-methoxybenzoylhydrazone 1 | Antiglycation | 216.52 ± 4.2 | [15] |
| 4-methoxybenzoylhydrazone 6 | Antiglycation | 227.75 ± 0.53 | [15] |
| 4-methoxybenzoylhydrazone 7 | Antiglycation | 242.53 ± 6.1 | [15] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | NO release (RAW264.7) | 5.77 ± 0.66 | [16] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | PGE₂ release (RAW264.7) | 9.70 ± 1.46 | [16] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | IL-6 release (RAW264.7) | 13.34 ± 4.92 | [16] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | TNF-α release (RAW264.7) | 16.14 ± 2.19 | [16] |
Mechanism of Anti-inflammatory Action
NF-κB Signaling Pathway Inhibition: The anti-inflammatory effects of some hydroquinone derivatives are mediated through the suppression of the NF-κB signaling pathway.[5] By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
Experimental Protocol: Nitric Oxide Production Inhibition Assay
This protocol is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
This compound derivative
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
LPS (Lipopolysaccharide)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Mix the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory effects, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the advancement of these compounds from the laboratory to potential clinical applications.
References
- 1. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. news-medical.net [news-medical.net]
- 4. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methoxybenzoquinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxybenzoquinones, a class of organic compounds with significant biological activities and diverse applications in research and drug development. This document details their chemical properties, synthesis methodologies, and mechanisms of action, with a focus on their roles in key cellular signaling pathways.
Introduction to Methoxybenzoquinone Isomers
The term "this compound" can refer to several isomers, each with distinct chemical and biological properties. The position of the methoxy group on the benzoquinone ring significantly influences the molecule's reactivity and interaction with biological targets. The most commonly researched isomers are 2-Methoxy-1,4-benzoquinone and 4-Methoxy-1,2-benzoquinone.
Physicochemical Properties and Identification
The fundamental properties of the primary this compound isomers are summarized below. These characteristics are crucial for their identification, handling, and application in experimental settings.
| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone |
| CAS Number | 2880-58-2 | 69818-23-1 |
| Molecular Formula | C₇H₆O₃ | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol [1] | 138.12 g/mol [2] |
| IUPAC Name | 2-methoxycyclohexa-2,5-diene-1,4-dione | 4-methoxycyclohexa-3,5-diene-1,2-dione[2] |
| Synonyms | Methoxy-p-quinone, 2-Methoxybenzoquinone | 4-methoxy-ortho-benzoquinone, 4-MOB |
| Appearance | Light orange to yellow to green powder/crystal | Red volatile solid |
| Melting Point | 147°C[1] | 60-70 °C (decomposes) |
| Boiling Point | 246.7±29.0 °C (Predicted)[1] | Not available |
| Solubility | Soluble in hot methanol with very faint turbidity[1] | Soluble in water and diethyl ether |
Experimental Protocols: Synthesis of Methoxybenzoquinones
The following protocols provide detailed methodologies for the synthesis of this compound isomers.
Protocol 1: Synthesis of 2-Methoxy-1,4-benzoquinone from 2-Methoxyhydroquinone
This protocol describes the oxidation of 2-methoxyhydroquinone to yield 2-methoxy-1,4-benzoquinone.
Materials:
-
2-Methoxyhydroquinone
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice bath
-
Beakers and conical flasks
-
Büchner funnel and filter paper
-
Ethyl alcohol (for recrystallization)
Procedure:
-
Dissolve 0.5 g of 2-methoxyhydroquinone in 5 mL of distilled water in a 25 mL beaker. Heat gently on a wire gauze to obtain a clear solution.
-
In a separate conical flask, dissolve 1 g of potassium dichromate in 10 mL of water and carefully add 1 mL of concentrated sulfuric acid.
-
Cool the potassium dichromate solution in an ice bath.
-
Slowly add the 2-methoxyhydroquinone solution dropwise to the ice-cold potassium dichromate solution over a period of 30 minutes with constant shaking. Ensure the temperature does not exceed 20°C.
-
After the addition is complete, continue shaking the mixture for an additional 10 minutes.
-
Yellow crystals of 2-methoxy-1,4-benzoquinone will separate out.
-
Filter the crystals using a Büchner funnel and allow them to dry. Note: Do not wash the product with water as it is water-soluble.
-
For purification, recrystallize the crude product from a minimal amount of hot ethyl alcohol. Filter the hot solution and allow the filtrate to cool, which will yield yellow needles of pure 2-methoxy-1,4-benzoquinone.
-
Filter the purified crystals, dry them, and determine the yield and melting point.
Protocol 2: Synthesis of 4-Methoxy-1,2-benzoquinone from 4-Hydroxyanisole
This protocol outlines the enzymatic oxidation of 4-hydroxyanisole to produce 4-methoxy-1,2-benzoquinone, a reaction catalyzed by tyrosinase. This method is particularly relevant for studying its biological formation.
Materials:
-
4-Hydroxyanisole (4HA)
-
Mushroom tyrosinase
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Spectrophotometer for monitoring the reaction
Procedure:
-
Prepare a solution of 4-hydroxyanisole in the phosphate buffer.
-
Initiate the reaction by adding a freshly prepared solution of mushroom tyrosinase to the 4-hydroxyanisole solution.
-
Monitor the formation of 4-methoxy-1,2-benzoquinone by observing the increase in absorbance at its characteristic wavelength.
-
Once the reaction is complete (indicated by a plateau in absorbance), stop the reaction, for instance by adding a denaturing agent for the enzyme.
-
Extract the product from the aqueous reaction mixture using an appropriate organic solvent like ethyl acetate.
-
The organic extracts can then be combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated to yield the crude product.
-
Further purification can be achieved using chromatographic techniques such as column chromatography.
Biological Activities and Signaling Pathways
Methoxybenzoquinones exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Cytotoxicity and Antimicrobial Properties
4-Methoxy-1,2-benzoquinone has been shown to induce cytotoxic effects, which are being explored for potential applications in cancer therapy, particularly for malignant melanoma.[2] Its reactivity towards cellular nucleophiles, especially thiols like cysteine and glutathione, is a likely contributor to its toxicity.[2] Methoxy-substituted quinones have also demonstrated antimicrobial properties.[2]
Modulation of MAPK Signaling Pathway
Benzoquinones can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis. This activation is often mediated by the production of reactive oxygen species (ROS). For instance, 1,4-benzoquinone has been shown to induce the phosphorylation of ERK1/2 proteins, key components of the MAPK pathway.
Caption: this compound-induced activation of the MAPK signaling pathway.
Involvement in the AKT/mTOR Signaling Pathway
Certain this compound derivatives, such as 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), have been found to modulate the AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. DMBQ has been shown to increase the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), as well as downstream effectors like S6K and 4E-BP1. This activation can promote muscle hypertrophy and enhance mitochondrial function.
Caption: Modulation of the AKT/mTOR signaling pathway by 2,6-Dimethoxy-1,4-benzoquinone.
Experimental Workflow for Assessing Biological Activity
A general workflow for investigating the biological effects of methoxybenzoquinones is outlined below. This process involves a series of in vitro experiments to determine cytotoxicity and elucidate the underlying molecular mechanisms.
Caption: General experimental workflow for evaluating the biological activity of methoxybenzoquinones.
References
Spectroscopic Analysis of Methoxybenzoquinone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxy-1,4-benzoquinone, a key molecule in various chemical and biological processes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectral characteristics. The guide details nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such data.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
¹H NMR Data for 2-Methoxy-1,4-benzoquinone
The proton NMR spectrum of 2-methoxy-1,4-benzoquinone has been reported in deuterated chloroform (CDCl₃). The chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.1 | d | ~2.0 |
| H-5 | ~6.8 | dd | ~10.0, 2.0 |
| H-6 | ~6.7 | d | ~10.0 |
| -OCH₃ | ~3.8 | s | - |
¹³C NMR Data for 2-Methoxy-1,4-benzoquinone
Specific experimental ¹³C NMR data for 2-methoxy-1,4-benzoquinone was not found in the search results. However, based on the structure and known chemical shifts for similar compounds, the expected chemical shifts are provided below.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C1) | 180 - 190 |
| C-OCH₃ (C2) | 155 - 165 |
| =C-H (C3) | 105 - 115 |
| C=O (C4) | 185 - 195 |
| =C-H (C5) | 135 - 145 |
| =C-H (C6) | 130 - 140 |
| -OCH₃ | 55 - 65 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While a full spectrum for 2-methoxy-1,4-benzoquinone is not provided, the characteristic absorption bands for p-quinones are well-established.
Characteristic IR Absorption Bands for p-Benzoquinones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (conjugated) | 1660 - 1690 | Strong |
| C=C stretch (ring) | 1600 - 1650 | Medium to Strong |
| C-O-C stretch (ether) | 1200 - 1300 | Strong |
| =C-H stretch | 3000 - 3100 | Medium |
| C-H stretch (alkoxy) | 2850 - 2960 | Medium |
An IR spectrum of 2-methoxy-p-quinone has been reported in the literature, which would show these characteristic peaks.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for conjugated systems.
UV-Vis Absorption Data for 1,4-Benzoquinone (in Acetonitrile)
Specific experimental UV-Vis data for 2-methoxy-1,4-benzoquinone was not found. However, the data for the parent 1,4-benzoquinone provides a useful reference. The methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~240 | 17,000 | π → π |
| ~280 | 400 | n → π |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the methoxybenzoquinone sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR Acquisition
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on the sample concentration.
IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation
-
Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid this compound sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy Protocol
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, acetonitrile).[5]
-
Stock Solution: Accurately weigh a small amount of the sample and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).[5]
Data Acquisition
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path to record a baseline.[5]
-
Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution and place it in the sample beam path.
-
Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound such as this compound.
References
An In-depth Technical Guide on the Solubility and Stability of Methoxybenzoquinone in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of methoxybenzoquinone in various solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally related compounds, such as methoxyhydroquinone, to provide valuable insights for researchers. The information is intended to support professionals in drug development, chemical synthesis, and formulation science in handling and analyzing this important class of molecules.
Solubility of this compound and Related Compounds
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and routes of administration. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, data for its reduced form, 2-methoxyhydroquinone, offers a useful surrogate for preliminary assessments.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 2-methoxyhydroquinone in common organic solvents. It is important to experimentally verify the solubility of this compound for any specific application.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of 2-Methoxyhydroquinone (mg/mL) |
| Ethanol | C₂H₅OH | 46.07 | ~10[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~5[1] |
| Dimethylformamide (DMF) | (C₂H₅)₂NC(O)H | 73.09 | ~2[1] |
Note: The solubility of this compound may differ from its hydroquinone form due to differences in intermolecular forces.
Qualitative Solubility Information
Qualitative assessments indicate that 2-methoxy-1,4-benzoquinone is soluble in organic solvents.[2] One source describes its solubility in hot methanol as resulting in a "very faint turbidity"[3]
Stability of this compound
The stability of quinones is a key consideration in their handling, storage, and application, as they can be susceptible to degradation under various conditions. This compound's stability is influenced by factors such as the solvent, pH, and exposure to light.
Photochemical Stability
Studies on the photoreactivity of methoxy-p-benzoquinone in dilute solutions have shown that its stability is highly dependent on the solvent.[4]
| Solvent | Observation upon Irradiation |
| Carbon Tetrachloride (CCl₄) | Stable[4] |
| Water | Hydroxylation[4] |
| Ethanol | Formation of hydroquinone[4] |
| Tetrahydrofuran (THF) | Forms an adduct with the solvent and methoxyhydroquinone[4] |
General Chemical Stability
Quinones, in their oxidized form, are electrophiles and can react with nucleophilic solvents like water, which can lead to a loss of the active compound.[1] The molecular structure of quinones strongly influences their thermal stability. For instance, quinones with ortho-positioned carbonyl groups tend to be less thermally stable due to electronic repulsion.[5]
Under aerobic conditions, the degradation pathway of the related compound hydroquinone involves ring cleavage to form β-ketoadipic acid, which is then mineralized.[6]
Experimental Protocols
This section details standardized experimental protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium. The equilibration time should be established by analyzing samples at different time points until the concentration remains constant.
-
Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the original solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination.
Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the decrease in the concentration of the active compound and detecting the formation of degradation products.
Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
Procedure:
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Development: Develop an HPLC method that achieves baseline separation between the parent peak of this compound and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Stability-Indicating HPLC Method Workflow.
Potential Signaling Pathways
Quinones, including methoxy-substituted benzoquinones, are known for their diverse biological activities, which are often linked to their ability to participate in redox cycling and interact with cellular signaling pathways. While specific signaling pathways for this compound are not extensively characterized, the activities of related quinones suggest potential mechanisms.
Quinones can exert cytotoxic or cytoprotective effects through various mechanisms.[7] Their biological targets are influenced by their rate and site of formation, as well as their reactivity.[7] Key mechanisms include:
-
Redox Cycling: Quinones can undergo one- or two-electron reduction to form semiquinone radicals or hydroquinones. This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and modulate redox-sensitive signaling pathways.
-
Alkylation: As Michael acceptors, quinones can form covalent adducts with nucleophilic groups in cellular macromolecules like proteins and DNA, potentially altering their function.
These interactions can influence a variety of signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, some methoxyphenolic compounds have demonstrated anti-inflammatory effects.[1]
Caption: Potential Signaling Pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-Methoxy-1,4-benzoquinone | 2880-58-2 | FM65899 [biosynth.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Photochemistry of methoxyhydroquinone and methoxy-p-benzoquinone in solution related to the photoyellowing of the lignocellulosics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Methoxybenzoquinones in Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxybenzoquinones, a class of naturally occurring phenolic compounds, have a rich history intertwined with the broader exploration of natural products. First identified in the 19th century, these molecules have since been isolated from a diverse array of organisms, including plants, fungi, and arthropods. Their roles in these organisms are varied, often serving as key components of defensive secretions or as metabolic intermediates. For researchers and drug development professionals, methoxybenzoquinones represent a compelling class of bioactive compounds with demonstrated antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of methoxybenzoquinones, details their prevalence in nature with quantitative data, outlines key experimental protocols for their isolation and characterization, and explores their known biological signaling pathways.
A Historical Perspective: From Early Quinone Chemistry to the Rise of Methoxybenzoquinones
The story of methoxybenzoquinones is a chapter in the larger narrative of natural product chemistry, which began to flourish in the early 19th century. This era saw the foundational work that established organic chemistry as the study of substances from living organisms.[1] While the initial focus was on isolating prominent compounds like alkaloids, the groundwork was laid for the discovery of a vast array of secondary metabolites.
The discovery of the parent compound, p-benzoquinone, in 1838 through the oxidation of quinic acid was a significant milestone.[2] This opened the door to the investigation of a new class of cyclic diketones. While a definitive date for the first isolation of a methoxy-substituted benzoquinone from a natural source is not pinpointed in historical records, it is reasonable to surmise that these discoveries occurred in the subsequent decades as analytical techniques in organic chemistry became more refined. The systematic investigation of plant and fungal pigments, as well as the chemical constituents of medicinal plants, likely led to the initial encounters with these compounds.
Early research into the chemical defenses of arthropods, particularly millipedes, identified 2-methoxy-3-methyl-benzoquinone as a common component of their defensive secretions.[3] This highlighted the ecological significance of methoxybenzoquinones as allomones—chemicals that benefit the producer by influencing the behavior of other species.[3]
Natural Sources and Quantitative Distribution
Methoxybenzoquinones are widespread in nature, having been identified in a variety of species across different kingdoms. The following sections detail some of the key natural sources and, where available, the quantitative data regarding their prevalence.
Fungal Kingdom
Fungi are a rich source of diverse secondary metabolites, including methoxybenzoquinones. For instance, 2-hydroxy-6-methoxy-3,5-dimethyl-1,4-benzoquinone has been isolated from the culture solution of the fungus Phoma wasabiae.[4]
Plant Kingdom
The plant kingdom is a prolific producer of methoxybenzoquinones, where they are often implicated in the plant's defense mechanisms and medicinal properties.
-
Vitis coignetiae (Crimson Glory Vine): The juice of this plant has been found to contain 2,6-dimethoxy-1,4-benzoquinone, which has been identified as an anti-inflammatory and anti-mutagenic component.[5][6]
-
Flacourtia jangomas : The leaves of this medicinal plant are a source of 2,6-dimethoxy-1,4-benzoquinone, which has demonstrated antimicrobial and antioxidant activities.[7]
-
Iris missouriensis (Rocky Mountain Iris): This plant is a source of irisoquin, a cytotoxic compound identified as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone.[8]
Animal Kingdom
In the animal kingdom, methoxybenzoquinones are notably present in the defensive secretions of arthropods.
-
Millipedes: Various species of millipedes utilize a mixture of quinones, with 2-methoxy-3-methyl-1,4-benzoquinone being a predominant component, as a repellent.[9] The relative abundance of this compound can vary between species and even between sexes of the same species.
Table 1: Quantitative Data of 2-Methoxy-3-methyl-1,4-benzoquinone in Millipede Defensive Secretions
| Natural Source (Species) | Compound | Relative Abundance (% of Total Secretion) | Analytical Method |
| Allajulus dicentrus | 2-Methoxy-3-methyl-1,4-benzoquinone | ~40% | GC-MS |
| Pachyiulus hungaricus (Male) | 2-Methoxy-3-methyl-1,4-benzoquinone | Dominant quinone (with 2-methyl-1,4-benzoquinone) | GC-MS |
| Pachyiulus hungaricus (Female) | 2-Methoxy-3-methyl-1,4-benzoquinone | Dominant quinone (with 2-methyl-1,4-benzoquinone) | GC-MS |
| Chicobolus phlepsii | 2-Methoxy-3-methyl-1,4-benzoquinone | Second major constituent | GC-MS |
Data sourced from BenchChem's technical guide on 2-Methoxy-3-methyl-benzoquinone.[9]
Experimental Protocols for Isolation and Characterization
The isolation and characterization of methoxybenzoquinones from natural sources typically involve a series of extraction, chromatographic, and spectroscopic techniques. The following are representative protocols based on published methodologies.
Isolation of 2-Hydroxy-6-methoxy-3,5-dimethyl-1,4-benzoquinone from Phoma wasabiae
This protocol is adapted from the methodology described for the isolation of a novel benzoquinone from the culture solution of Phoma wasabiae.[4]
Methodology:
-
Cultivation and Filtration: Phoma wasabiae is cultivated on a potato culture solution containing 20% glucose at 25°C for 3-4 weeks. The blackish culture solution is then filtered to remove fungal biomass.
-
Precipitation of Impurities: A 20% solution of lead acetate is added to the filtrate (3 ml per 100 ml of culture solution) to precipitate dark brown substances. The mixture is centrifuged, and the supernatant is collected.
-
Concentration and Further Purification: The supernatant is concentrated, and any further precipitates are removed by centrifugation. The aqueous layer is acidified with sulfuric acid to precipitate lead sulfate, which is then removed by filtration.
-
Solvent Extraction: The filtrate is extracted three times with an equal volume of diethyl ether. The ether extracts are combined.
-
Chromatographic Separation: The residue from the ether extract is subjected to thin-layer chromatography (TLC) on a silica-gel plate with a benzene-methanol (9:1) solvent system. The desired purple band is collected.
-
Final Purification: The collected band is extracted with ether, and the solvent is evaporated. The resulting precipitate is crystallized from petroleum ether (30-50°C) to yield orange needles of 2-hydroxy-6-methoxy-3,5-dimethyl-1,4-benzoquinone.
Isolation of 2,6-Dimethoxy-1,4-benzoquinone from Flacourtia jangomas Leaves
This protocol is based on the methods reported for the isolation of 2,6-dimethoxy-1,4-benzoquinone from the leaves of Flacourtia jangomas.[7]
Methodology:
-
Sample Preparation: The leaves of F. jangomas (400 g) are collected, air-dried in the shade, and then powdered.
-
Extraction: The powdered leaves (100 g) are subjected to cold maceration with intermittent shaking using a 70:30 mixture of ethanol and distilled water. The extraction is repeated three times.
-
Solvent Fractionation: The entire extract is further fractionated using petroleum ether, dichloromethane (DCM), and methanol.
-
Column Chromatography: The DCM fraction (2.5 g) is subjected to column chromatography on a silica gel column (200 g, 60-120 mesh). The column is eluted with various mobile phase combinations (e.g., 15% ethyl acetate/petroleum ether, 30% ethyl acetate/petroleum ether, 50% ethyl acetate/petroleum ether).
-
Isolation and Characterization: The fractions are monitored by TLC. The fraction containing the pure compound is further purified by recrystallization to yield 2,6-dimethoxy-1,4-benzoquinone (12 mg) as a white crystalline solid. The structure is confirmed using spectroscopic methods such as HRESIMS, ¹H NMR, and ¹³C NMR.
Collection and Extraction of 2-Methoxy-3-methyl-1,4-benzoquinone from Millipedes
This protocol is a generalized procedure based on the methods used in the chemical ecology of millipedes.[9]
Methodology:
-
Collection of Defensive Secretions:
-
Method: Mechanical Stimulation.
-
Procedure: Individual millipedes are gently agitated to induce the release of their defensive secretions. This can be done by holding the millipede with forceps or allowing it to crawl on a surface where it feels threatened. The secreted fluid is collected on an inert surface like filter paper or a glass slide.
-
-
Extraction of Benzoquinones:
-
Method: Solvent Extraction.
-
Solvents: Hexane or methanol are commonly used.
-
Procedure: The collection substrate (e.g., filter paper) is immersed in the chosen solvent. The solvent containing the extracted benzoquinones is then subjected to further analysis.
-
-
Analysis:
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure: The solvent extract is injected into a GC-MS system to separate and identify the components of the defensive secretion, including 2-methoxy-3-methyl-1,4-benzoquinone.
-
Biological Signaling Pathways
Methoxybenzoquinones exert their biological effects through the modulation of various cellular signaling pathways. Their ability to act as redox-active compounds often leads to the generation of reactive oxygen species (ROS), which can, in turn, influence key signaling cascades involved in cell proliferation, apoptosis, and inflammation.
One of the well-documented pathways affected by benzoquinones is the Mitogen-Activated Protein Kinase (MAPK) pathway . Benzoquinones have been shown to activate the ERK/MAPK signaling pathway through the production of ROS.[10] Furthermore, related compounds like 2-methoxy-1,4-naphthoquinone can induce apoptosis via the JNK and p38 MAPK signaling pathways.[11]
Additionally, 2,6-dimethoxy-1,4-benzoquinone has been reported to suppress several critical cancer-related signaling pathways, including the PI3K/AKT , MAPK/ERK , and JAK/STAT3 pathways.[12] The suppression of these pathways can lead to reduced cell proliferation and survival.
Below is a generalized diagram representing the induction of apoptosis by a methoxybenzoquinone through the activation of MAPK signaling pathways, a common mechanism for quinone-containing compounds.
References
- 1. CH105: Chapter 6 - A Brief History of Natural Products and Organic Chemistry - Chemistry [wou.edu]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dimethoxy-1,4-benzoquinone, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, structural elucidation, and chemical synthesis of 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), a cytotoxic constituent of Iris missouriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemopreventive effects and anti-tumorigenic mechanisms of 2,6-dimethoxy-1,4-benzoquinone, a constituent of Vitis coignetiae Pulliat (crimson glory vine, known as yamabudo in Japan), toward 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxybenzoquinones: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxybenzoquinones, a class of naturally occurring and synthetic compounds, have emerged as promising candidates for therapeutic development across a spectrum of diseases. Their diverse biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects, are attributed to their ability to modulate critical cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of methoxybenzoquinones' therapeutic applications, focusing on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation. Detailed protocols for key assays are provided to facilitate reproducible research, and signaling pathways are visualized to offer a clear conceptual framework for their molecular interactions.
Introduction
Methoxybenzoquinones are derivatives of benzoquinone characterized by the presence of one or more methoxy groups on the quinone ring. This structural feature significantly influences their electrochemical properties and biological activities. Found in various natural sources, including plants and fermented wheat germ, these compounds have demonstrated a wide range of pharmacological effects in preclinical studies.[1] This guide will delve into the core therapeutic areas where methoxybenzoquinones show significant promise: cancer, inflammation, neurodegenerative diseases, and conditions related to oxidative stress.
Therapeutic Applications and Mechanisms of Action
Anti-Cancer Activity
Methoxybenzoquinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their anti-cancer mechanisms are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[2]
Signaling Pathways:
-
MAPK Pathway: Certain methoxybenzoquinones, such as 2-methoxy-1,4-naphthoquinone (MNQ), can induce apoptosis in cancer cells by triggering the JNK and p38 MAPK signaling pathways, often initiated by an increase in reactive oxygen species (ROS).[3]
-
PI3K/Akt Pathway: This crucial survival pathway is a target for some methoxybenzoquinones. By inhibiting the phosphorylation of Akt, these compounds can suppress cell proliferation and induce apoptosis.[2]
-
NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in cancer cell survival and proliferation. Thymoquinone, a well-studied this compound, has been shown to inhibit NF-κB activation, leading to the downregulation of anti-apoptotic genes.[1][4]
Anti-Inflammatory Effects
Chronic inflammation is a key contributor to numerous diseases. Methoxybenzoquinones exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Signaling Pathways:
-
NF-κB Pathway: A primary mechanism of the anti-inflammatory action of methoxybenzoquinones is the suppression of the NF-κB signaling pathway. This leads to a reduction in the expression of inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2.[1] Thymoquinone, for instance, has been shown to inhibit IκBα phosphorylation and degradation, preventing the nuclear translocation of NF-κB.[5][6]
Antioxidant Activity
The ability of methoxybenzoquinones to scavenge free radicals and reduce oxidative stress is fundamental to many of their therapeutic effects. This antioxidant capacity is attributed to their chemical structure, which allows them to donate electrons and stabilize reactive oxygen species.
Neuroprotective Potential
Emerging evidence suggests that methoxybenzoquinones may offer therapeutic benefits for neurodegenerative diseases. Their neuroprotective effects are linked to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage.[7][8]
Signaling Pathways:
-
Akt/mTOR Pathway: 2,6-dimethoxy-1,4-benzoquinone (DMBQ) has been shown to regulate the Akt/mTOR signaling pathway, which is crucial for neuronal survival and plasticity.[9]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of various this compound derivatives in different therapeutic contexts.
Table 1: Anti-Cancer Activity of this compound Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methoxy-1,4-naphthoquinone (MNQ) | MDA-MB-231 (Breast) | ~7.5 | [10] |
| Thymoquinone | COLO205 (Colon) | <60 | [4] |
| Thymoquinone | HCT116 (Colon) | <60 | [4] |
| Hydroquinone | SK-BR-3 (Breast) | 17.5 | [11] |
| Aloe-emodin | MDA-MB-468 (Breast) | 19.2 | [11] |
| Aloe-emodin | SK-BR-3 (Breast) | 26.5 | [11] |
| Juglone | MDA-MB-468 (Breast) | 5.63 | [11] |
| Juglone | MDA-MB-231 (Breast) | 15.75 | [11] |
| Juglone | MCF-7 (Breast) | 13.88 | [11] |
| Juglone | SK-BR-3 (Breast) | 13.89 | [11] |
Table 2: Anti-Inflammatory Activity of this compound Derivatives (IC50 Values)
| Compound | Inflammatory Marker | Cell Line/Model | IC50 (µM) | Reference |
| Compound 2c | NO Production | 16.43 | [12] | |
| Compound 2d | NO Production | 14.72 | [12] | |
| Compound 3d | NO Production | 13.44 | [12] | |
| Compound 2c | iNOS Inhibition | 4.605 | [12] | |
| Compound 2d | iNOS Inhibition | 3.342 | [12] | |
| Compound 3d | iNOS Inhibition | 9.733 | [12] |
Table 3: Antioxidant Activity of this compound Derivatives (IC50 Values)
| Compound | Assay | IC50 (µg/mL) | Reference |
| MPBHQ | DPPH | 7.93 | [13] |
| Hydroquinone | DPPH | 11.34 | [13] |
| Propyl Gallate | DPPH | 8.74 | [13] |
| Tert-butylhydroquinone | DPPH | 22.20 | [13] |
| MPBHQ | ABTS | 24.35 | [13] |
| Hydroquinone | ABTS | 21.81 | [13] |
| Propyl Gallate | ABTS | 18.17 | [13] |
| Tert-butylhydroquinone | ABTS | 33.34 | [13] |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 | [14] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-mediated anti-cancer signaling pathways.
Caption: this compound-mediated anti-inflammatory signaling pathway.
Caption: General experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of methoxybenzoquinones on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the general procedure for analyzing the effect of methoxybenzoquinones on the phosphorylation status of key signaling proteins (e.g., Akt, p38, NF-κB p65).[15][16][17][18][19][20]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add ECL reagent. Capture the chemiluminescent signal and perform densitometric analysis to quantify protein band intensities.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This protocol is for evaluating the free radical scavenging activity of methoxybenzoquinones.[13][21]
Materials:
-
This compound compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the this compound compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
Methoxybenzoquinones represent a versatile class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores their importance as lead structures for drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore and harness the therapeutic benefits of these promising molecules. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into effective clinical therapies.
References
- 1. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-1,4-naphthoquinone (MNQ) regulates cancer key genes of MAPK, PI3K, and NF-κB pathways in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxy-1,4-Naphthoquinone (MNQ) suppresses the invasion and migration of a human metastatic breast cancer cell line (MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dpph assay ic50: Topics by Science.gov [science.gov]
An In-depth Technical Guide to Methoxybenzoquinone Derivatives and their Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxybenzoquinone derivatives and their structural analogues, a class of compounds with significant potential in therapeutic applications. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their role as modulators of key cellular signaling pathways.
Introduction
This compound derivatives are a class of organic compounds characterized by a benzoquinone core substituted with one or more methoxy groups. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their structural analogues, which may feature different substitution patterns or related core structures, often exhibit similar or enhanced biological effects. This guide will explore the synthesis of these compounds, present their biological activities with quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways they modulate.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and scale of production. Common strategies involve the oxidation of corresponding hydroquinones or phenols.
A notable example is the high-yield, environmentally friendly "telescoped" green synthesis of 2-Methoxy-3-methyl-benzoquinone. This process avoids the isolation of the intermediate phenol, leading to an overall yield of 95%.[1] The classical approach, while also effective, often utilizes Fremy's salt for oxidation and typically results in yields between 70-90%.[1]
Biological Activities and Quantitative Data
This compound derivatives and their analogues have demonstrated a wide range of biological activities. The following sections and tables summarize their key therapeutic effects and provide quantitative data for easy comparison.
Anticancer Activity
These compounds have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell proliferation and survival.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxyflavone Analog | AML cell lines | 30.4 - 85.7 | [2] |
| Methoxyflavone Analog | K562 CML cell line | 91.5 | [2] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 breast cancer | 8.58 | [2] |
| 5,3'-didemethylnobiletin | HepG2 liver cancer | 41.37 | [2] |
| 5,3',4'-tridemethylnobiletin | HepG2 liver cancer | 46.18 | [2] |
| 5-demethylnobiletin | HepG2 liver cancer | 47.31 | [2] |
| 5,4'-didemethylnobiletin | HepG2 liver cancer | 54.46 | [2] |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 lung carcinoma | 5.988 | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Aurone Derivative WE-4 | LOX | 0.3 | |
| Aurone Derivative WE-4 | COX-2 | 0.22 | |
| Tinospora cordifolia methanolic fraction | 5-LOX | 0.041 (ng/µl) | [4] |
| Tinospora cordifolia methanolic fraction | COX-2 | 59.46 (ng/µl) | [4] |
| Boswellic acid composition | 5-LOX | 43.35 (µg/mL) | [4] |
| Boswellic acid composition | PGE2 production | 6.19 (µg/mL) | [4] |
Antioxidant Activity
The antioxidant properties of these compounds are crucial to their therapeutic potential, as they can mitigate oxidative stress, which is implicated in a variety of diseases. Their antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and Oxygen Radical Absorbance Capacity (ORAC).
| Compound/Derivative | Assay | Value | Reference |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | DPPH IC50 (µM) | Not Available | [5] |
| Gallic Acid | DPPH IC50 (µM) | 4.05 | [5] |
| Syringic Acid | DPPH IC50 (µM) | 9.8 | [5] |
| Vanillic Acid | DPPH IC50 (µM) | >100 | [5] |
| Sabroxy | ORAC (µM TE/mg) | 8.42 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis Protocol: High-Yield Telescoped Green Synthesis of 2-Methoxy-3-methyl-benzoquinone[1]
Step 1: Oxidation of 1,3-Dimethoxy-2-methylbenzene to 2-Methoxy-3-methylphenol
-
To a solution of 1,3-dimethoxy-2-methylbenzene in glacial acetic acid, add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Slowly add hydrogen peroxide (30% aqueous solution) to the mixture while maintaining the temperature at a controlled level.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Do not isolate the intermediate phenol; proceed directly to the next step.
Step 2: Oxidation of 2-Methoxy-3-methylphenol to 2-Methoxy-3-methyl-benzoquinone
-
To the reaction mixture from Step 1, cautiously add a solution of nitric acid in acetic acid.
-
Maintain the temperature and stir until the reaction is complete, as indicated by TLC.
-
Upon completion, the product can be isolated by extraction and purified by crystallization or chromatography.
DPPH Radical Scavenging Assay[3][8][9]
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
In a 96-well plate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well. Include a solvent-only blank and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity for each sample concentration and determine the IC50 value.
Western Blot Analysis for MAPK Pathway Activation[10][11]
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the this compound derivative at various concentrations for a specified time.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
NF-κB Luciferase Reporter Assay[1][5][12][13]
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment and Induction: Pre-treat the transfected cells with varying concentrations of the this compound derivative. Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a three-tiered kinase module: MAPKKK, MAPKK, and MAPK. The three main MAPK pathways are the ERK, JNK, and p38 pathways. This compound derivatives have been shown to modulate the phosphorylation status of key kinases in these pathways, thereby influencing downstream cellular responses.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, immune function, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. This compound derivatives can inhibit this pathway at various points, such as by preventing IκBα phosphorylation and degradation.
Conclusion
This compound derivatives and their structural analogues represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with well-defined mechanisms of action involving key signaling pathways, make them attractive candidates for further drug development. This guide provides a foundational resource for researchers and scientists working in this field, offering a comprehensive overview of their synthesis, biological evaluation, and a framework for future investigations.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methoxy-p-benzoquinone from Vanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-p-benzoquinone is a valuable scaffold in medicinal chemistry and drug development, exhibiting a range of biological activities, including antimicrobial and antitumor properties.[1][2] Its structure is a recurring motif in various natural products and pharmacologically active molecules. The synthesis of 2-methoxy-p-benzoquinone from vanillin, a readily available and bio-based starting material, offers a cost-effective and sustainable route to this important compound. This document provides detailed protocols for a two-step synthesis, quantitative data, and an overview of its applications in drug discovery.
Synthesis of 2-Methoxy-p-benzoquinone
The synthesis of 2-methoxy-p-benzoquinone from vanillin is achieved through a two-step process:
-
Dakin Reaction: Vanillin is first converted to 2-methoxyhydroquinone (MHQ) via the Dakin reaction, which involves the oxidation of an ortho- or para-hydroxylated phenyl aldehyde with hydrogen peroxide in a basic solution.[3][4]
-
Oxidation: The resulting 2-methoxyhydroquinone is then oxidized to 2-methoxy-p-benzoquinone using a mild oxidizing agent such as Fremy's salt (dipotassium nitrosodisulfonate).[1][5]
Experimental Workflow
Caption: Overall workflow for the synthesis of 2-methoxy-p-benzoquinone from vanillin.
Experimental Protocols
Step 1: Synthesis of 2-Methoxyhydroquinone (MHQ) via Dakin Reaction
This protocol describes the conversion of vanillin to 2-methoxyhydroquinone using hydrogen peroxide in an alkaline solution.
Materials:
-
Vanillin (C₈H₈O₃)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq) in a minimal amount of tetrahydrofuran (THF).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in deionized water.
-
Cool the sodium hydroxide solution to 0-5 °C in an ice bath.
-
Slowly add the vanillin solution to the cold sodium hydroxide solution with vigorous stirring.
-
To this mixture, add 30% hydrogen peroxide (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxyhydroquinone.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Oxidation of 2-Methoxyhydroquinone (MHQ) to 2-Methoxy-p-benzoquinone
This protocol details the oxidation of 2-methoxyhydroquinone to the target compound using Fremy's salt.[1][5]
Materials:
-
2-Methoxyhydroquinone (C₇H₈O₃)
-
Potassium nitrosodisulfonate (Fremy's salt, (KSO₃)₂NO)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a solution of Fremy's salt (2.2 eq) and sodium dihydrogen phosphate (as a buffer) in deionized water. The solution will have a characteristic purple color.
-
Dissolve 2-methoxyhydroquinone (1.0 eq) in dichloromethane.
-
Add the dichloromethane solution of 2-methoxyhydroquinone to the vigorously stirred aqueous solution of Fremy's salt. The reaction mixture will turn from purple to a reddish-brown color.[5]
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.[5]
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 2-methoxy-p-benzoquinone as a yellow crystalline solid.
Purification and Analysis Workflow
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methoxybenzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the laboratory-scale synthesis of 2-methoxy-1,4-benzoquinone, a valuable chemical intermediate in the development of various biologically active molecules. The protocols described herein focus on a classical and reliable method utilizing Fremy's salt for the oxidation of 2-methoxyphenol (guaiacol).
Data Presentation
The following table summarizes key quantitative data for the synthesis of methoxybenzoquinone derivatives using different methods. This allows for a direct comparison of their efficiency and reaction conditions.
| Parameter | Classical Fremy's Salt Oxidation | Telescoped Green Synthesis |
| Starting Material | 2-Methoxy-3-methylphenol | 1,3-Dimethoxy-2-methylbenzene |
| Key Reagents | Potassium Nitrosodisulfonate (Fremy's Salt) | H₂O₂, HNO₃, Acetic Acid |
| Overall Yield | Typically 70-90% (estimated)[1] | 95%[1] |
| Reaction Time | ~4 hours[2] | Not explicitly stated |
| Reaction Temperature | < 12°C[2] | Not explicitly stated |
| Key Advantages | Selective oxidation, well-established method.[1] | High yield, environmentally benign, one-pot procedure.[1] |
| Key Disadvantages | Fremy's salt can be unstable, requires aqueous media.[1] | Requires careful control of exothermic steps.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-1,4-benzoquinone via Fremy's Salt Oxidation
This protocol details the oxidation of 2-methoxyphenol (guaiacol) to 2-methoxy-1,4-benzoquinone using potassium nitrosodisulfonate (Fremy's salt). This method is known for its selectivity in oxidizing phenols to quinones.[3][4]
Materials:
-
2-Methoxyphenol (Guaiacol)
-
Potassium Nitrosodisulfonate (Fremy's Salt)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of Fremy's Salt Solution: In a suitable flask, prepare a solution of Fremy's salt and sodium dihydrogen phosphate in deionized water. The solution should exhibit a characteristic purple color.
-
Oxidation Reaction: Dissolve the 2-methoxyphenol in dichloromethane. Add the Fremy's salt solution to the solution of 2-methoxyphenol.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, separate the organic layer. Wash the organic layer with deionized water, followed by a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-methoxy-1,4-benzoquinone.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-methoxy-1,4-benzoquinone.
Proposed Signaling Pathway
While the direct signaling pathways of 2-methoxy-1,4-benzoquinone are not extensively documented, related compounds have been shown to influence key cellular pathways. For instance, 2,6-dimethoxy-1,4-benzoquinone has been found to regulate the AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[5] Additionally, 2-methoxy-1,4-naphthoquinone, another related quinone, has been shown to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK signaling pathways, often triggered by an increase in reactive oxygen species (ROS).[6] The following diagram illustrates a plausible signaling cascade based on these findings.
Caption: Plausible signaling pathways influenced by methoxybenzoquinones.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. oiccpress.com [oiccpress.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxidation of Methoxyphenols to Methoxybenzoquinones for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of methoxybenzoquinones from methoxyphenols. Methoxybenzoquinones are a class of compounds of significant interest in drug discovery, particularly in the development of novel anticancer agents. Their biological activity is often linked to their ability to generate reactive oxygen species (ROS) and induce oxidative stress within cancer cells. This document outlines various chemical and electrochemical methods for their synthesis, characterization techniques, and data on their cytotoxic effects.
Overview of Synthetic Methodologies
The oxidation of methoxyphenols to their corresponding methoxybenzoquinones can be achieved through several methods, each with its own advantages in terms of yield, scalability, and environmental impact. Key approaches include the use of metal-based catalysts, inorganic oxidizing agents, and electrochemical methods.
Comparative Data of Oxidation Methods
The choice of oxidative method can significantly impact the yield and purity of the resulting methoxybenzoquinone. Below is a summary of different methods and their reported yields for the oxidation of methoxy-substituted phenols.
Table 1: Comparison of Oxidation Methods for the Synthesis of Methoxybenzoquinones
| Methoxyphenol Substrate | Oxidizing Agent/Method | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2,6-Dimethoxyphenol | Salcomine/O₂ | N,N-Dimethylformamide | Room Temperature | 91 | [1] |
| 4-Methoxyphenol | Electrochemical Oxidation | Methanol/THF | 1.7 - 2.9 V | 66 (as acetal) | [2] |
| Hydroquinone Monomethyl Ether | Nitric Acid/Manganese Dioxide | Methylene Chloride | Not specified | High | [3] |
| 4-Methoxyphenol | Hydrogen Peroxide/Diselenide catalyst | Dichloromethane | Room Temperature, 30 min | 93 | [4][5] |
| Hydroquinone | Sodium Chlorate/Vanadium Pentoxide | 2% Sulfuric Acid | < 40 °C, 4 hours | 83 | [6][7] |
Experimental Protocols
Protocol 1: Oxidation of 2,6-Dimethoxyphenol using Salcomine Catalyst
This protocol is adapted from a procedure for the selective oxygenation of substituted phenols.[1]
Materials:
-
2,6-Dimethoxyphenol
-
Salcomine (N,N'-Bis(salicylidene)ethylenediaminocobalt(II))
-
N,N-Dimethylformamide (DMF)
-
Oxygen gas
-
Crushed ice
-
4 N Hydrochloric acid
-
1 N Hydrochloric acid
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube, dissolve 2,6-dimethoxyphenol (0.200 mole) in 75 mL of DMF.
-
Add 2.5 g (0.0075 mole) of salcomine to the solution.
-
With vigorous stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygen supply for 4 hours. The temperature will gradually decrease to approximately 25°C as the reaction completes.
-
Pour the reaction mixture onto 500 g of crushed ice containing 15 mL of 4 N hydrochloric acid.
-
Collect the resulting precipitate by suction filtration.
-
Wash the filter cake sequentially with three 50-mL portions of 1 N hydrochloric acid, three 100-mL portions of water, and two 25-mL portions of cold ethanol.
-
Dry the solid under reduced pressure at 50°C for 3 hours to yield 2,6-dimethoxy-p-benzoquinone. A yield of 91% has been reported for the analogous 2,6-dimethoxy-p-benzoquinone.[1]
Protocol 2: Electrochemical Synthesis of Methoxy-p-benzoquinone Dimethyl Acetal
This protocol describes a continuous flow electrochemical oxidation of a methoxyphenol.[2] The resulting acetal can be subsequently hydrolyzed to the quinone.
Materials:
-
Methoxyphenol substrate (e.g., 4-methoxyphenol)
-
Tetraethylammonium p-toluenesulfonate (Et₄NOTs)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Microfluidic electrochemical flow cell with carbon and platinum electrodes
Procedure:
-
Prepare a 0.01 M solution of the methoxyphenol substrate and a 0.05 M solution of Et₄NOTs as the supporting electrolyte in a 3:1 mixture of methanol/THF.
-
Set up the microfluidic electrochemical cell with a carbon anode and a platinum cathode.
-
Recirculate the reaction mixture through the cell at a flow rate of 300 μL/min.
-
Apply a constant current of 9 mA and a potential between 1.7 to 2.9 V.
-
Monitor the reaction progress by analytical techniques such as TLC or LC-MS.
-
Upon completion, the resulting solution contains the methoxy-p-benzoquinone dimethyl acetal.
-
For hydrolysis to the quinone, the solvent can be evaporated, and the residue treated with aqueous acetic acid and HCl.[2]
Characterization of Methoxybenzoquinones
The synthesized methoxybenzoquinones should be characterized using standard spectroscopic techniques to confirm their structure and purity.
Table 2: Spectroscopic Data for a Representative this compound (2,6-Dimethoxy-p-benzoquinone)
| Technique | Solvent | Characteristic Signals |
| ¹H NMR | CDCl₃ | δ (ppm): 5.86 (s, 2H, vinyl H), 3.83 (s, 6H, OCH₃) |
| ¹³C NMR | CDCl₃ | δ (ppm): 187.1 (C=O), 157.9 (C-OCH₃), 107.4 (C=CH), 56.4 (OCH₃) |
| FT-IR | KBr | ν (cm⁻¹): ~1650 (C=O), ~1600 (C=C), ~1200 (C-O) |
| UV-Vis | Ethanol | λmax (nm): ~285, ~380 |
Note: The exact peak positions may vary slightly depending on the specific this compound and the analytical conditions.[8][9]
Applications in Drug Development: Anticancer Activity
Methoxybenzoquinones and related structures have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.[10][11] The presence of methoxy groups can influence the lipophilicity and electronic properties of the quinone ring, which in turn can affect their biological activity and mechanism of action.[12]
Table 3: Cytotoxicity of Methoxy-substituted Quinones and Flavonoids in Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavone | MCF-7 (Breast) | 3.71 | [10] |
| 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 (Breast) | 4.9 | [10] |
| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast) | 8.58 | [10] |
| 2-Methoxy-6-acetyl-7-methyljuglone (MAM) | A549 (Lung), B16-F10 (Melanoma), MCF7 (Breast) | Induces apoptosis and necroptosis | [11] |
| β-lapachone oxime | HL-60 (Leukemia) | 3.84 | [13] |
Experimental and Logical Workflow
The overall process from synthesis to biological evaluation of methoxybenzoquinones can be streamlined into a logical workflow.
Caption: Experimental workflow for synthesis and evaluation.
The diagram above illustrates a typical workflow for the synthesis, purification, characterization, and subsequent biological evaluation of methoxybenzoquinones for drug discovery purposes. This systematic approach ensures the generation of high-purity compounds and reliable biological data, which are crucial for advancing lead compounds in the drug development pipeline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. p-benzoquinone synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Methoxy-6-acetyl-7-methyljuglone (MAM), a natural naphthoquinone, induces NO-dependent apoptosis and necroptosis by H2O2-dependent JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: The Role of Methoxybenzoquinones in Anticancer Drug Discovery
Introduction
Substituted benzoquinones are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Methoxybenzoquinone and its derivatives, found in various natural sources and also accessible through synthesis, have demonstrated promising potential as anticancer agents.[1][2] These compounds, characterized by a benzoquinone ring with one or more methoxy groups, exhibit a range of cytotoxic activities against various cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways that are frequently dysregulated in cancer.[5][6][7] These notes provide an overview of the application of methoxybenzoquinones in cancer research, detailing their mechanisms, relevant experimental data, and protocols for their evaluation.
Mechanism of Action
The anticancer effects of this compound derivatives are attributed to several interconnected mechanisms. A primary mode of action is the induction of oxidative stress through the generation of ROS.[6] This increase in intracellular ROS can lead to oxidative DNA damage and the activation of stress-related signaling pathways, ultimately culminating in programmed cell death, or apoptosis.[5][6]
Key signaling pathways modulated by methoxybenzoquinones include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Methoxybenzoquinones have been shown to activate the JNK and p38 MAPK pathways, which are stimulated by cellular stress, including ROS.[6][8] Activation of these pathways can induce growth inhibition and apoptosis.[6][9]
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often hyperactivated in cancer, promoting cell proliferation and resistance to apoptosis.[10][11] Some this compound derivatives have been found to inhibit the PI3K/Akt/mTOR pathway, contributing to their anticancer effects.[7][12][13][14] For instance, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) has been shown to regulate the AKT/mTOR signaling pathway.[13]
-
NF-κB Pathway: This pathway is linked to inflammation and cancer cell survival. Methoxy-1,4-naphthoquinone (MNQ) has been observed to regulate key cancer genes within the NF-κB signaling pathway in Raji cells.[15][16]
By targeting these fundamental pathways, methoxybenzoquinones can inhibit cell proliferation, suppress invasion and migration, and induce apoptosis in a variety of cancer cell types.[6][17]
Data Presentation: In Vitro Cytotoxicity
The efficacy of various this compound derivatives has been quantified across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for cytotoxicity.[18]
| Compound/Analogue | Cancer Cell Line | Cell Type | IC50 Value (µM) | Citation |
| 2-acetyl-7-methoxynaphthoquinone (AMNQ) | CCRF-CEM | Leukemia | 0.57 | [19] |
| 2-acetyl-7-methoxynaphthoquinone (AMNQ) | HepG2 | Hepatocarcinoma | 0.79 | [19] |
| 2-acetyl-7-methoxynaphthoquinone (AMNQ) | U87MG.ΔEGFR | Glioblastoma | 0.96 | [19] |
| 2-acetyl-7-methoxynaphthoquinone (AMNQ) | MDA-MB231/BCRP | Breast Cancer (Resistant) | 3.26 | [19] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 | Hepatocellular Carcinoma | 32.3 | [20] |
| 4-methoxy hydrazone derivative (Compound 12) | K-562 | Chronic Myeloid Leukemia | 0.04 | [21] |
| 4-methoxy hydrazone derivative (Compound 14) | K-562 | Chronic Myeloid Leukemia | 0.06 | [21] |
| Naphthoquinone Derivative (Compound 9) | A549 | Non-Small Cell Lung Cancer | 5.8 | [22] |
| Naphthoquinone Derivative (Compound 16) | A549 | Non-Small Cell Lung Cancer | 20.6 | [22] |
Experimental Workflow
Evaluating a novel this compound derivative for its anticancer potential involves a systematic, multi-step process. The workflow begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. benchchem.com [benchchem.com]
- 13. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-Methoxy-1,4-naphthoquinone (MNQ) regulates cancer key genes of MAPK, PI3K, and NF-κB pathways in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-Methoxy-1,4-Naphthoquinone (MNQ) suppresses the invasion and migration of a human metastatic breast cancer cell line (MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 19. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone | 50827-57-1 | Benchchem [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 [mdpi.com]
Methoxybenzoquinone: Application Notes and Protocols for Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Methoxybenzoquinones, a class of naturally occurring and synthetic compounds, have demonstrated significant potential as antimicrobial and antifungal agents. Their broad-spectrum activity against a range of pathogens, including drug-resistant strains, makes them a compelling subject for research and development in the pursuit of new therapeutic agents. These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of methoxybenzoquinone derivatives, including quantitative data, detailed experimental protocols, and visualizations of their proposed mechanisms of action.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against a selection of bacterial and fungal strains. This data is compiled from multiple studies to provide a comparative overview of their efficacy.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Salmonella typhimurium | Reference |
| 2-Methoxy-1,4-benzoquinone (MBQ) | >64 | >64 | >64 | >64 | [1] |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | 8 | 64 | 64 | 64 | [1] |
| 2-Methoxy-1,4-naphthoquinone (MeONQ) | - | - | - | - | [2] |
| Helicobacter pylori (various strains) | 0.156-0.625 | - | - | - | [2] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Candida krusei | Cryptococcus neoformans | Reference |
| 2-Methoxy-1,4-naphthoquinone (2-MNQ) | - | - | 3.12-12.5 | [3][4] |
| 2-Octanoylbenzohydroquinone | 2-16 | 2 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antimicrobial and antifungal properties of methoxybenzoquinones. The following are standard protocols that can be adapted for the evaluation of these compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
Materials:
-
This compound compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the compound dilutions, as well as to the positive control well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of the antimicrobial activity of a compound.[6]
Materials:
-
This compound compound
-
Sterile filter paper disks (6 mm in diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Sterile swabs
-
Positive control (disk with a known antibiotic)
-
Negative control (disk with solvent only)
Procedure:
-
Inoculation of Agar Plates: Uniformly streak a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab.
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely. Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Mechanism of Action and Signaling Pathways
The antimicrobial and antifungal activity of methoxybenzoquinones is believed to be multifaceted, involving several mechanisms that ultimately lead to microbial cell death.[9][10][11]
Proposed Mechanisms of Action:
-
Generation of Reactive Oxygen Species (ROS): Methoxybenzoquinones can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species. This induces oxidative stress within the microbial cell, damaging cellular components such as DNA, proteins, and lipids.[11][12]
-
Cell Membrane Disruption: These compounds can interfere with the integrity of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents.[9]
-
Inhibition of Cellular Respiration: By interfering with electron transport chain components, methoxybenzoquinones can disrupt cellular respiration and energy production.
-
Chelation of Intracellular Ions: Some quinone derivatives have been shown to chelate essential metal ions, disrupting enzymatic functions.[9]
Below are diagrams illustrating a proposed signaling pathway for the antimicrobial action of methoxybenzoquinones and a typical experimental workflow.
Caption: Proposed antimicrobial mechanism of this compound.
Caption: Experimental workflow for antimicrobial drug discovery.
References
- 1. Antimicrobial activities of 1,4-benzoquinones and wheat germ extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 6. apec.org [apec.org]
- 7. woah.org [woah.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
Application Notes: Methoxybenzoquinone as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methoxybenzoquinones are versatile and powerful building blocks in modern organic synthesis. Their electron-deficient π-system, coupled with the directing and activating effects of the methoxy substituent, makes them excellent substrates for a variety of transformations. As dienophiles in Diels-Alder reactions, they provide rapid access to complex cyclohexene and bicyclic scaffolds. As Michael acceptors, they allow for the strategic formation of carbon-carbon and carbon-heteroatom bonds. These fundamental reactions have been leveraged to construct numerous complex molecules and natural products, demonstrating the significant utility of methoxybenzoquinones in synthetic strategy.[1][2]
Application I: Diels-Alder Cycloaddition Reactions
Methoxybenzoquinones are highly effective dienophiles in [4+2] cycloaddition reactions, reacting with conjugated dienes to form substituted cyclohexene rings.[1] The electron-withdrawing nature of the quinone carbonyls activates the double bonds for reaction. Furthermore, the methoxy group can direct the regioselectivity of the cycloaddition with unsymmetrical dienes. Lewis acid catalysis can be employed to enhance reactivity and control the regiochemical outcome, making the Diels-Alder reaction a predictable and powerful tool for ring construction.[3]
Data Presentation: Regioselectivity in Lewis Acid Catalyzed Diels-Alder Reactions
The following table summarizes the product distribution and yields for the Diels-Alder reaction between 2-methoxy-5-methyl-1,4-benzoquinone and unsymmetrical dienes under various catalytic conditions. The data highlights the ability of Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride (BF₃) to dramatically influence regioselectivity compared to thermal conditions.[3]
| Diene | Conditions | Major Product Isomer | Ratio of Isomers | Yield (%) |
| Piperylene | Thermal (100 °C) | "para" isomer | 1:1 | 80 |
| Piperylene | SnCl₄ (-16 °C) | "meta" isomer | >20:1 | >85 |
| Piperylene | BF₃ (-16 °C) | "para" isomer | 4:1 | >85 |
| Isoprene | Thermal (100 °C) | "para" isomer | 1:1 | 70 |
| Isoprene | SnCl₄ (-16 °C) | "meta" isomer | >20:1 | >80 |
| Isoprene | BF₃ (0 °C) | "para" isomer | 2.4:1 | >70 |
Data sourced from Tou & Reusch (1980).[3] "para" and "meta" refer to the position of the diene's methyl group relative to the quinone's methoxy group in the product.
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol is a representative example for the boron trifluoride-catalyzed reaction of 2-methoxy-5-methyl-1,4-benzoquinone with piperylene.[3]
Materials:
-
2-methoxy-5-methyl-1,4-benzoquinone
-
Piperylene (freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with 2-methoxy-5-methyl-1,4-benzoquinone (1.0 mmol, 152 mg).
-
Anhydrous dichloromethane (10 mL) is added, and the solution is stirred until the quinone fully dissolves.
-
The flask is cooled to -16 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Boron trifluoride etherate (1.0 mmol, 126 µL) is added dropwise to the stirred solution.
-
A solution of piperylene (1.2 mmol, 120 µL) in 2 mL of anhydrous dichloromethane is then added dropwise over 5 minutes.
-
The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of 5 mL of saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adducts.
Visualization: Generalized Diels-Alder Reaction
Caption: General scheme for the [4+2] Diels-Alder cycloaddition.
Application II: Nucleophilic Michael Addition
The activated double bonds of methoxybenzoquinones are susceptible to 1,4-conjugate addition (Michael addition) by a wide range of soft nucleophiles.[4] This reaction is a cornerstone of C-C and C-X (X = S, N, O) bond formation. The reaction typically proceeds under basic catalysis, where a base deprotonates the nucleophile, which then attacks the β-carbon of the quinone's α,β-unsaturated system.[5] The resulting enolate is protonated upon workup to yield the hydroquinone adduct, which is often oxidized back to the quinone level in a subsequent step.
Data Presentation: Michael Addition of Nucleophiles to Benzoquinones
This table provides representative examples of Michael additions to activated benzoquinones, showcasing the variety of nucleophiles and conditions that can be employed.
| Benzoquinone Acceptor | Nucleophile (Donor) | Catalyst / Conditions | Product Type | Yield (%) | Reference |
| 2-Methoxycarbonyl-1,4-benzoquinone | Malononitrile | 2-Methoxypyridine, Benzene, RT, 2h | C-Adduct (hydroquinone) | ~78% (crude solid) | [4] |
| 2-Acetyl-1,4-benzoquinone | Ethanol | Uncatalyzed, in EtOH | O-Adduct (alkoxyquinol) | 52% | [4] |
| 2-Methoxycarbonyl-1,4-benzoquinone | p-Cresol | 4-Dimethylaminopyridine | O-Adduct (diphenyl ether) | N/A | [5] |
| 2-Methoxycarbonyl-1,4-benzoquinone | Thiophenol | DBU | S-Adduct (diarylthioether) | N/A | [5] |
Experimental Protocol: Michael Addition of Malononitrile
This protocol is adapted from the literature for the base-catalyzed Michael addition of malononitrile to 2-methoxycarbonyl-1,4-benzoquinone.[4]
Materials:
-
2-Methoxycarbonyl-1,4-benzoquinone
-
Malononitrile
-
2-Methoxypyridine (catalyst)
-
Benzene (anhydrous)
-
Standard workup and purification reagents
Procedure:
-
In a 10 mL round-bottom flask, dissolve malononitrile (33 mg, 0.5 mmol) and 2-methoxypyridine (11 mg, 0.1 mmol, 0.2 equiv) in anhydrous benzene (1 mL).
-
In a separate flask, dissolve 2-methoxycarbonyl-1,4-benzoquinone (83 mg, 0.5 mmol) in anhydrous benzene (2 mL).
-
Add the quinone solution to the malononitrile solution at room temperature with stirring. A dark color should form rapidly.
-
Allow the reaction to stir at room temperature for 2 hours. Monitor for the consumption of the starting quinone by TLC.
-
Upon completion, remove the solvent under reduced pressure. This will yield a dark solid crude product.
-
The crude product (the hydroquinone adduct) can be purified by recrystallization or silica gel chromatography.
Visualization: Mechanism of Michael Addition
Caption: Key steps in the base-catalyzed Michael addition mechanism.
Application III: Total Synthesis of Natural Products
The synthetic utility of methoxybenzoquinones is powerfully demonstrated in their application as starting materials for the total synthesis of complex natural products. The reactions described above—Diels-Alder and Michael addition—are often employed as key strategic steps to rapidly build molecular complexity from a simple, commercially available quinone core. A classic example is the synthesis of diterpenoid quinones like Miltirone, a bioactive compound isolated from Salvia miltiorrhiza.
Synthetic Workflow: Key Steps in the Synthesis of the Miltirone Core
The synthesis of the core structure of Miltirone can be achieved starting from 2-methoxy-1,4-benzoquinone. The workflow illustrates a common synthetic logic: using a cycloaddition to construct the main ring system, followed by functional group manipulation and a final ring-closing reaction to complete the target architecture.
Visualization: Synthetic Workflow for Miltirone Core
Caption: A strategic workflow for the synthesis of the Miltirone core.
References
Application Note: Purification of Methoxybenzoquinone by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxybenzoquinone and its derivatives are an important class of organic compounds with a wide range of biological activities, making them valuable intermediates in pharmaceutical research and drug development. Achieving high purity of these compounds is crucial for accurate biological evaluation and subsequent synthetic steps. This application note provides a detailed protocol for the purification of 2-methoxy-1,4-benzoquinone using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar compounds. Additionally, a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of the purified product is described.
Materials and Reagents
-
Crude 2-methoxy-1,4-benzoquinone
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (ACS grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Experimental Protocols
Protocol 1: Purification of 2-Methoxy-1,4-benzoquinone by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of 2-methoxy-1,4-benzoquinone from a crude reaction mixture. Optimization of the mobile phase may be required based on the specific impurity profile of the crude material.
1. Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Dissolve a small amount of the crude 2-methoxy-1,4-benzoquinone in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to determine the optimal mobile phase for separation.[1]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
2. Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified. A general rule is to use 30-50 g of silica gel per gram of crude mixture.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture) through the silica gel.
3. Sample Loading:
-
Wet Loading: Dissolve the crude 2-methoxy-1,4-benzoquinone in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.[2] Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
4. Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.[2]
-
Collect fractions of the eluate in test tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Pool the fractions containing the pure 2-methoxy-1,4-benzoquinone.
5. Isolation of Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-methoxy-1,4-benzoquinone.
Protocol 2: Purity Analysis by RP-HPLC
This protocol provides a general method for assessing the purity of the purified 2-methoxy-1,4-benzoquinone.
1. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the purified 2-methoxy-1,4-benzoquinone in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis according to the parameters outlined in Table 2.
-
Determine the purity of the sample by calculating the peak area percentage of the 2-methoxy-1,4-benzoquinone peak relative to the total peak area.
Data Presentation
Table 1: Summary of Column Chromatography Conditions for this compound Purification (Illustrative)
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient Elution) |
| Example Gradient | 0-10 min: 5% Ethyl Acetate in Hexane10-40 min: 5% to 30% Ethyl Acetate in Hexane40-50 min: 30% to 50% Ethyl Acetate in Hexane |
| Flow Rate | Gravity-dependent or ~2 inches/minute for flash chromatography |
| Detection | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
| Typical Purity | >95% (post-chromatography) |
Table 2: HPLC Parameters for Purity Analysis of 2-Methoxy-1,4-benzoquinone (Illustrative)
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm or 289 nm[3] |
| Injection Volume | 10 µL |
Visualization
Caption: Experimental workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor separation on column | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. A shallower gradient may improve resolution.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Compound streaks on the column | Compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. |
| Sample was loaded in a solvent that is too strong. | Load the sample in a minimal amount of a less polar solvent or use the dry loading method. | |
| Compound degradation on silica | The acidic nature of silica gel can degrade sensitive compounds. | Consider using deactivated silica gel or an alternative stationary phase like alumina.[2] |
| No compound eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Low recovery | Compound is too soluble in the elution solvent. | Ensure the mobile phase polarity is not excessively high during the elution of the target compound. |
Conclusion
This application note provides a comprehensive protocol for the purification of 2-methoxy-1,4-benzoquinone using silica gel column chromatography. The detailed steps for TLC analysis, column preparation, sample loading, elution, and fraction collection, along with the HPLC method for purity assessment, offer a robust workflow for obtaining high-purity material. The provided troubleshooting guide will assist researchers in overcoming common challenges encountered during the purification process. Adherence to this protocol will enable the reliable purification of this compound for its use in various research and development applications.
References
Elucidating the Molecular Mechanisms of Methoxybenzoquinone: A Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxybenzoquinone (MBQ) and its derivatives represent a class of compounds with significant biological activities, including potential as anti-cancer agents. Understanding their mechanism of action is crucial for their development as therapeutic agents. These application notes provide a comprehensive experimental framework to investigate the cellular and molecular effects of MBQ. The protocols detailed herein focus on key events frequently associated with quinone-induced cytotoxicity: assessment of cell viability, induction of oxidative stress, mitochondrial dysfunction, and apoptosis. The proposed workflow will enable researchers to systematically dissect the signaling pathways modulated by MBQ.
Introduction: The Multifaceted Action of this compound
Quinone-containing compounds are known to exert their cytotoxic effects through a variety of mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and the induction of apoptosis.[1][2] Benzoquinones can undergo redox cycling, leading to the formation of superoxide radicals and other ROS, which in turn can damage cellular macromolecules and trigger cell death pathways.[3][4]
The presence of a methoxy group on the benzoquinone ring can modulate its biological activity. Studies on related compounds like 2-methoxy-1,4-naphthoquinone (MNQ) have shown that they can induce apoptosis in cancer cells through the generation of ROS, leading to oxidative DNA damage and the activation of stress-activated protein kinase pathways such as JNK and p38 MAPK.[5] Furthermore, compounds like 2,6-dimethoxy-1,4-benzoquinone (DMBQ) have been shown to influence the AKT/mTOR signaling pathway and enhance mitochondrial function in other biological contexts.[6] The general mechanism for many quinone compounds involves targeting mitochondria, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.[3]
This guide provides a structured approach to investigate these potential mechanisms for a specific this compound under study.
Experimental Workflow
A logical workflow is essential for a comprehensive understanding of MBQ's mechanism of action. The following diagram outlines a suggested experimental path, starting from initial cytotoxicity screening to the elucidation of specific signaling pathways.
Quantitative Data Summary
The cytotoxic effects of this compound and related compounds are cell-line dependent. The following table summarizes available half-maximal inhibitory concentration (IC50) or effective dose (ED50) values from the literature.
| Compound | Cell Line | Assay Type | IC50 / ED50 Value |
| 2,6-Dimethoxy-1,4-benzoquinone | KB | - | 3.1 µg/mL |
| 2-methyl-5-methoxy-1,4-benzoquinone | - | In-silico | 13.68 ppm (predicted) |
| 2-Methoxy-1,4-naphthoquinone | - | TOP assay | 2.9 µM |
This table will be updated as more specific data for this compound becomes available.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol determines the cytotoxic effect of MBQ on a selected cancer cell line and allows for the calculation of the IC50 value.[7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MBQ) stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of MBQ in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the MBQ dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of MBQ concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.[3][5]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (MBQ)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MBQ (and a positive control like H2O2) for a predetermined time (e.g., 1, 3, 6, or 24 hours).
-
Probe Loading: Remove the treatment medium and wash the cells twice with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Measurement: Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold increase in ROS production.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (MBQ)
-
JC-1 dye solution (e.g., 5 µg/mL)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
PBS
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells on appropriate culture plates or coverslips and treat with MBQ and controls for the desired time.
-
JC-1 Staining: Remove the medium, wash cells with PBS, and add medium containing 5 µg/mL JC-1.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer to quantify the green and red fluorescence signals.
-
Plate Reader: Measure the fluorescence intensity for both red (Ex/Em ~550/600 nm) and green (Ex/Em ~485/535 nm) channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Detection of Apoptosis Markers by Western Blotting
This protocol is for detecting the cleavage of caspase-3 and PARP, key markers of apoptosis.[6]
Materials:
-
Cancer cell line
-
This compound (MBQ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with MBQ for the desired time. Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.
Proposed Signaling Pathway of this compound
Based on the known mechanisms of related quinone compounds, the following signaling pathway is proposed as a starting point for investigation.
Conclusion
The experimental setup described in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, ROS production, mitochondrial function, and key apoptotic and signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols are adaptable to various cell lines and research questions, forming a solid foundation for further drug development efforts.
References
- 1. Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity | MDPI [mdpi.com]
- 2. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical reactions between 1,4-benzoquinone and O2• - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methoxybenzoquinone as a Redox Mediator in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxybenzoquinones, such as 2-methoxy-1,4-benzoquinone, are redox-active compounds that can act as efficient electron carriers in a variety of biochemical systems. Their ability to undergo reversible oxidation-reduction reactions makes them valuable tools as redox mediators in biochemical assays. By shuttling electrons between a biological component and a detector molecule or electrode, they can facilitate the measurement of enzyme activity, substrate concentration, and cellular redox status. This document provides detailed application notes and protocols for the use of methoxybenzoquinone as a redox mediator in key biochemical assays.
The core principle behind the utility of this compound lies in its capacity for redox cycling. In the presence of a reducing agent (e.g., NADH or a reduced enzyme), this compound is reduced to its hydroquinone form. This reduced form can then be re-oxidized by an electron acceptor, such as oxygen or a detector probe, regenerating the original quinone and initiating another cycle. This cycling process can amplify the signal, enabling sensitive detection of the initial reductive event.
Key Applications
This compound and its derivatives can be employed in a range of biochemical assays, including:
-
Enzyme Activity Assays: Measuring the activity of oxidoreductases, such as NADH oxidases and dehydrogenases.
-
Substrate Quantification: Determining the concentration of metabolites like lactate and glucose through enzyme-coupled reactions.
-
Biosensors: Serving as an electron shuttle in electrochemical biosensors for enhanced signal transduction.
-
Cellular Redox State Analysis: Probing the cellular redox environment by monitoring the generation of reactive oxygen species (ROS).
Data Presentation
The following tables summarize key quantitative data related to the use of benzoquinone derivatives as redox mediators.
Table 1: Physicochemical Properties of 2-Methoxy-1,4-benzoquinone
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in organic solvents | [1] |
Table 2: Kinetic Parameters for Redox Cycling of a this compound Derivative
Data presented for 2,6-dimethoxy-1,4-benzoquinone (DMOBQ) with ascorbate as the reducing agent, which serves as a model for the redox cycling behavior of methoxybenzoquinones.
| Parameter | Value | Conditions | Reference |
| Rate constant for reaction with Ascorbate (AscH⁻) | 380 ± 40 M⁻¹s⁻¹ | pH 7.4, 37°C | [2] |
| Equilibrium constant (K₃) for Q + QH₂ ⇌ 2Q•⁻ + 2H⁺ | (2.6 ± 0.4) x 10⁻⁵ | pH 7.4, 37°C | [2] |
| Change in Reduction Potential (ΔE₃) | -280 mV | pH 7.4, 37°C | [2] |
Experimental Protocols
Protocol 1: NADH Oxidase Activity Assay using this compound
This protocol describes a spectrophotometric assay to measure the activity of NADH oxidase by monitoring the decrease in NADH absorbance at 340 nm, using this compound as a redox mediator to facilitate the transfer of electrons to a terminal electron acceptor (e.g., oxygen).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NADH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Enzyme source (e.g., purified enzyme or cell lysate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Assay Plate: In a 96-well plate, add the following to each well:
-
Assay Buffer (to a final volume of 200 µL)
-
Enzyme source (at the desired concentration)
-
This compound (final concentration, e.g., 10-100 µM)
-
-
Controls: Include the following controls:
-
No Enzyme Control: Assay buffer, this compound, and NADH.
-
No Mediator Control: Assay buffer, enzyme source, and NADH.
-
Blank: Assay buffer only.
-
-
Initiate Reaction: Start the reaction by adding NADH to each well to a final concentration of 100-200 µM.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-30 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the "No Enzyme Control" from the rates of the experimental wells to correct for non-enzymatic NADH oxidation.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Protocol 2: Lactate Dehydrogenase (LDH) Coupled Assay for Lactate Quantification
This protocol outlines an enzyme-coupled assay to determine lactate concentration. Lactate dehydrogenase (LDH) oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. This compound then acts as a redox mediator to transfer electrons from NADH to a colorimetric or fluorometric probe.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lactate Dehydrogenase (LDH)
-
NAD⁺ stock solution
-
Resazurin stock solution (for colorimetric/fluorometric detection)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Lactate standards
-
Sample (e.g., cell culture supernatant, deproteinized serum)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader (absorbance at 570 nm, fluorescence at Ex/Em = 530-560/590 nm)
Procedure:
-
Prepare Lactate Standards: Prepare a series of lactate standards in the assay buffer (e.g., 0 to 1 mM).
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
NAD⁺ (final concentration, e.g., 1 mM)
-
LDH (sufficient activity to ensure the reaction proceeds)
-
This compound (final concentration, e.g., 20 µM)
-
Resazurin (final concentration, e.g., 50 µM)
-
-
Assay Plate Setup:
-
Add 50 µL of each lactate standard or sample to separate wells of the 96-well plate.
-
Add 50 µL of the Reaction Master Mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm or fluorescence at Ex/Em = 530-560/590 nm.
-
Data Analysis:
-
Subtract the blank (0 mM lactate standard) reading from all other readings.
-
Plot the corrected readings for the lactate standards against their concentrations to generate a standard curve.
-
Determine the lactate concentration in the samples from the standard curve.
-
Protocol 3: Electrochemical Glucose Biosensor with this compound Mediator
This protocol describes the basic setup for an amperometric glucose biosensor using glucose oxidase (GOx) and this compound as a redox mediator. GOx oxidizes glucose, and the electrons are transferred via this compound to an electrode, generating a current proportional to the glucose concentration.
Materials:
-
Screen-printed carbon electrode (SPCE) or other suitable electrode
-
Glucose Oxidase (GOx) solution
-
This compound solution
-
Nafion solution (as a binder and protective layer)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glucose standards
-
Potentiostat for amperometric measurements
Procedure:
-
Electrode Modification:
-
Drop-cast a small volume of a mixture containing GOx and this compound onto the working area of the electrode.
-
Allow the solvent to evaporate at room temperature.
-
Apply a thin layer of Nafion solution over the modified surface to immobilize the enzyme and mediator.
-
-
Electrochemical Measurement:
-
Connect the modified electrode to the potentiostat.
-
Place a drop of PBS on the electrode surface.
-
Apply a constant potential (e.g., +0.2 to +0.4 V vs. Ag/AgCl).
-
Allow the background current to stabilize.
-
-
Glucose Detection:
-
Add a known concentration of glucose to the PBS and record the change in current.
-
The current will increase as glucose is oxidized and electrons are transferred to the electrode via the this compound mediator.
-
-
Calibration and Analysis:
-
Repeat the measurement with a series of glucose standards to construct a calibration curve of current response versus glucose concentration.
-
Use the calibration curve to determine the glucose concentration in unknown samples.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound as a redox mediator.
References
Troubleshooting & Optimization
Technical Support Center: Methoxybenzoquinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methoxybenzoquinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methoxybenzoquinones?
The two primary methods for synthesizing methoxybenzoquinones are the classical oxidation of methoxyphenols using Fremy's salt (potassium nitrosodisulfonate) and modern, high-yield "telescoped" green synthesis protocols.[1] The classical method is well-established and selective, while the telescoped synthesis offers higher yields and more environmentally benign conditions.[1]
Q2: What is a typical yield for this compound synthesis?
Yields can vary significantly depending on the chosen method and optimization of reaction conditions.
-
Telescoped Green Synthesis: This method can achieve overall yields as high as 95%.[1]
-
Classical Fremy's Salt Oxidation: Typical yields for this method range from 70-90%.[1]
Q3: How does the purity of starting materials affect the synthesis?
The purity of the starting materials, such as the corresponding methoxyphenol, is crucial for a successful synthesis with high yield and purity of the final product.[2][3][4][5] Impurities in the starting materials can lead to side reactions, lower yields, and the formation of byproducts that complicate the purification process.[3] It is highly recommended to use starting materials with a purity of ≥99%.[3]
Q4: What are the key safety precautions when working with reagents like Fremy's salt?
Fremy's salt (dipotassium nitrosodisulfonate) can decompose spontaneously in its solid state, which may be hazardous.[6] It is recommended to handle it as an aqueous solution.[6] Benzoquinones themselves can be hazardous, with irritating vapors and the potential to cause skin staining and irritation.[7] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
Problem 1: Low Reaction Yield
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. Below is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
| Factor | Potential Cause | Recommended Solution |
| Purity of Starting Materials | Impurities in the starting methoxyphenol can interfere with the reaction. | Ensure the starting material is pure. If necessary, purify it by recrystallization or distillation before use.[2][3][4][5] |
| Reaction Conditions | Temperature: The reaction may be temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while too high a temperature can cause decomposition of the product.[8] Time: Insufficient reaction time will result in an incomplete conversion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the temperature and reaction time based on TLC analysis. For Fremy's salt oxidations, maintaining a low temperature (e.g., below 12°C) is often crucial.[1] |
| Reagent Stoichiometry | An incorrect ratio of reactants, particularly the oxidizing agent, can lead to incomplete conversion. | For Fremy's salt oxidations, a slight excess of the oxidizing agent (around 2.2 equivalents) is typically used to ensure complete conversion of the phenol.[1] |
| Solvent Choice | The solvent can significantly impact the reaction rate and yield. | For Fremy's salt oxidations, a buffered aqueous solution is commonly used.[1] For other methods, ensure the chosen solvent is appropriate for the reaction and does not participate in side reactions. |
| Work-up and Purification | Product loss can occur during extraction and purification steps. | Optimize the extraction procedure to minimize losses. For purification, carefully select the solvent system for column chromatography or recrystallization to ensure good separation and recovery. |
Problem 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with impurities. What are the likely side products and how can I remove them?
A: The presence of impurities is a common issue. Identifying the impurity is the first step towards effective removal.
Common Impurities and Their Removal:
| Impurity | Likely Cause | Identification (TLC) | Purification Method |
| Unreacted Starting Material (Methoxyphenol) | Incomplete reaction. | The starting material will have a different Rf value than the product. The spot corresponding to the starting material will persist in the reaction mixture. | Column chromatography on silica gel is effective. A common solvent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[9] |
| Over-oxidized or Decomposition Products | Reaction temperature was too high or the reaction was left for too long. | May appear as dark, tarry residues or multiple spots on the TLC plate.[10] | Column chromatography can be used to separate these impurities. Using deactivated silica gel (by adding a small amount of triethylamine to the eluent) can prevent further degradation of the sensitive benzoquinone product on the column.[9] |
| Side-chain Reaction Products | If the starting material has a reactive side chain, it may undergo side reactions under the reaction conditions. | New spots with different Rf values will be visible on the TLC plate. | Purification by column chromatography or recrystallization is necessary. The choice of solvent for recrystallization is critical and should be determined experimentally. Common solvents include ethanol, or mixtures like hexane/acetone.[11] |
Purification Technique Comparison:
| Technique | Best For | Key Considerations |
| Column Chromatography | Separating compounds with different polarities. | The choice of stationary phase (e.g., silica gel) and the solvent system (eluent) is crucial for good separation.[12][13] An optimal Rf value for the desired compound on a TLC plate is typically between 0.3 and 0.5 for effective column separation.[9] |
| Recrystallization | Removing small amounts of impurities from a solid product. | The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[14][15][16] |
Experimental Protocols
Protocol 1: Classical Fremy's Salt Oxidation of a Methoxyphenol
This protocol is a general procedure for the oxidation of a methoxyphenol to the corresponding this compound using potassium nitrosodisulfonate (Fremy's salt).
Experimental Workflow: Fremy's Salt Oxidation
Caption: Experimental workflow for Fremy's Salt oxidation.
Procedure:
-
Preparation of Fremy's Salt Solution: In a reaction vessel equipped with a mechanical stirrer, dissolve potassium nitrosodisulfonate (Fremy's salt, approx. 2.2 equivalents) in a buffered aqueous solution (e.g., sodium dihydrogen phosphate in deionized water).[1] Cool the resulting purple solution in an ice bath.
-
Preparation of Phenol Solution: Dissolve the starting methoxyphenol (1 equivalent) in a water-immiscible organic solvent such as diethyl ether or heptane.[1]
-
Reaction: Rapidly add the phenol solution to the cold, vigorously stirring Fremy's salt solution.[1] Continue to stir the biphasic mixture vigorously while maintaining a low temperature (e.g., below 12°C) for several hours (typically 2-4 hours).[1] The color of the aqueous layer will change from purple to brown.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts and wash them with cold, dilute aqueous sodium hydroxide, followed by a saturated sodium chloride solution.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1] The product can be further purified by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: High-Yield Telescoped Green Synthesis
This protocol describes a highly efficient and environmentally benign telescoped process that can achieve a high overall yield without the isolation of the intermediate phenol.[1]
Experimental Workflow: Telescoped Green Synthesis
Caption: Experimental workflow of the telescoped green synthesis.
Procedure:
-
Step 1: Oxidation of Starting Material to Phenol: To a solution of the starting dimethoxy-substituted benzene derivative in glacial acetic acid, add a catalytic amount of p-toluenesulfonic acid (pTSA). Slowly add hydrogen peroxide (30% aqueous solution) to the mixture while maintaining the temperature at a controlled level.[1]
-
Step 2: Nitration: Once the first step is complete (as monitored by TLC or other analytical methods), carefully add nitric acid to the reaction mixture.
-
Step 3: Oxidation to Benzoquinone: The reaction mixture is then treated in a way that facilitates the in-situ formation of an oxidizing agent that converts the nitrophenol intermediate to the final this compound.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield the high-purity this compound.[1]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Telescoped Green Synthesis | Classical Fremy's Salt Oxidation |
| Starting Material | e.g., 1,3-Dimethoxy-2-methylbenzene | e.g., 2-Methoxy-3-methylphenol |
| Key Reagents | H₂O₂, HNO₃, Acetic Acid | Potassium Nitrosodisulfonate (Fremy's Salt) |
| Overall Yield | 95%[1] | 70-90% (estimated)[1] |
| Key Advantages | High yield, environmentally benign, one-pot procedure.[1] | Selective oxidation, well-established method.[1] |
| Key Disadvantages | Requires careful control of exothermic steps. | Fremy's salt can be unstable, requires aqueous media.[1] |
Table 2: Troubleshooting Guide for Column Chromatography Purification
| Issue | Possible Cause | Recommended Solution |
| Poor Separation (Overlapping Spots) | Incorrect Solvent System: The polarity of the eluent may be too high or too low. | Test different solvent systems using TLC to find one that gives the target compound an Rf value between 0.3 and 0.5. A common system is a gradient of ethyl acetate in hexane.[9] |
| Column Overloading: Too much crude product was loaded onto the column. | Use a larger column or reduce the amount of sample loaded. | |
| Compound Stuck on the Column | Solvent System is Not Polar Enough: The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9] |
| Streaking of Spots on TLC/Column | Compound Degradation on Silica Gel: Benzoquinones can be sensitive to the acidic nature of silica gel. | Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or consider using a different stationary phase like alumina.[9] |
| Sample is too Concentrated: The sample applied to the TLC plate or column is too concentrated. | Dilute the sample before applying it to the TLC plate or loading it onto the column. |
References
- 1. Frémy's salt - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. orgsyn.org [orgsyn.org]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges with Methoxybenzoquinone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common solubility issues encountered when working with Methoxybenzoquinone in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a hydrophobic molecule. Its chemical structure contains a nonpolar benzene ring and a methoxy group, which limit its ability to form favorable interactions with polar water molecules. This leads to low solubility in aqueous buffers and cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing high-concentration stock solutions of this compound, 100% Dimethyl Sulfoxide (DMSO) is highly recommended. DMSO is a powerful aprotic solvent capable of effectively dissolving many hydrophobic compounds intended for in vitro biological assays. A stock solution in DMSO can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening?
A3: This phenomenon is often referred to as "crashing out" or precipitation upon dilution. It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound's solubility limit to be exceeded, leading to the formation of a solid precipitate.[1]
Q4: How can I prevent this compound from precipitating in my cell culture media?
A4: To prevent precipitation, it is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts and cytotoxicity.[1] Other strategies include pre-warming the media, adding the stock solution slowly while vortexing, and considering the use of solubility-enhancing agents.[1]
Q5: What are the main techniques to improve the solubility of this compound in aqueous solutions?
A5: The primary methods for enhancing the aqueous solubility of hydrophobic compounds like this compound include:
-
Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble.
-
pH Adjustment: Modifying the pH of the aqueous solution to a range where the compound may be more soluble. For quinone-related compounds, this can be a critical factor.[2]
-
Use of Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cyclodextrin cavity to form a more water-soluble inclusion complex.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution
Symptoms:
-
Visible cloudiness or solid particles immediately after adding the this compound stock solution to the aqueous buffer or media.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of DMSO is too high, altering the solvent properties.
-
The temperature of the aqueous medium is too low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: this compound precipitates over time in the incubator
Symptoms:
-
The solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation.
Possible Causes:
-
The compound is kinetically soluble at the initial time point but thermodynamically unstable at the final concentration.
-
Changes in the medium's pH over time due to cellular metabolism or CO2 levels.
-
Interaction with components in the serum or media.
Troubleshooting Steps:
-
Determine the Thermodynamic Solubility: Perform a solubility assessment to find the maximum stable concentration of this compound in your specific medium over the experimental duration.
-
Optimize pH: Ensure your medium is adequately buffered. For quinone-like compounds, solubility can be pH-dependent. The optimal pH for reactions involving 2-Methoxy-1,4-benzoquinone has been noted to be around 5.5.[2]
-
Reduce Serum Concentration: If using serum, try reducing its concentration or using a serum-free medium to see if precipitation is mitigated.
-
Use Solubility Enhancers: Consider incorporating co-solvents or cyclodextrins as described in the experimental protocols below.
Data Presentation: Solubility of this compound and Related Analogs
Due to limited direct quantitative data for 2-Methoxy-1,4-benzoquinone, the following table provides available data for structurally similar compounds to guide your experimental design.
| Compound | Solvent | Solubility | Notes |
| 2,6-Dimethoxy-1,4-benzoquinone | DMSO | 5.56 mg/mL (33.07 mM) | Ultrasonic warming to 60°C may be needed.[3] |
| 2-Methoxy-1,4-naphthoquinone | DMSO | 50 mg/mL (265.70 mM) | Ultrasonic assistance may be required.[4] |
| 2-Methoxy-1,4-naphthoquinone | Water | 31.23 mg/L | Temperature not specified.[4] |
| 1,4-Benzoquinone | DMSO | ~30 mg/mL | - |
| 1,4-Benzoquinone | Ethanol | ~10 mg/mL | - |
| 1,4-Benzoquinone | PBS (pH 7.2) | ~1 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1.38 mg of this compound (Molecular Weight: 138.12 g/mol ) into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol provides a general method for using a co-solvent to increase the solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Polyethylene glycol 300 (PEG 300)
-
Tween-80
-
Sterile tubes
Procedure:
-
Prepare a co-solvent mixture. A common formulation consists of 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% aqueous buffer (v/v).
-
To prepare 1 mL of the final solution, start with the desired volume of the this compound DMSO stock solution.
-
Sequentially add the other co-solvents, mixing thoroughly after each addition. For example, add the PEG 300, then Tween-80, and finally the aqueous buffer.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
This method should be optimized for your specific experimental needs, ensuring the final concentrations of all components are compatible with your assay.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol, adapted from the Higuchi and Connors method, is used to determine the effect of a cyclodextrin on the aqueous solubility of this compound.[6]
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Shaker or rotator
-
0.45 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound powder to each cyclodextrin solution in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, filter each suspension through a 0.45 µm syringe filter to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
Caption: Workflow for a phase solubility study.
By understanding the physicochemical properties of this compound and employing these troubleshooting strategies and experimental protocols, researchers can successfully overcome solubility challenges and ensure the reliability and reproducibility of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-1,4-benzoquinone | 2880-58-2 | FM65899 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-METHOXY-1,4-NAPHTHOQUINONE CAS#: 2348-82-5 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methoxybenzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methoxybenzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-Methoxy-1,4-benzoquinone?
A1: Common starting materials include guaiacol (2-methoxyphenol), vanillin, and 1,4-dimethoxybenzene. The choice of starting material often depends on the desired scale, cost, and the specific synthetic route being employed.
Q2: Which synthetic routes are most commonly used to prepare 2-Methoxy-1,4-benzoquinone?
A2: The most prevalent methods involve the oxidation of 2-methoxyphenols or their derivatives. Key methods include:
-
Fremy's Salt Oxidation: This is a classic and reliable method for the selective oxidation of phenols to p-benzoquinones.[1]
-
Cerium Ammonium Nitrate (CAN) Oxidation: CAN is a powerful and efficient oxidizing agent for converting hydroquinone dimethyl ethers to the corresponding quinones.[2]
-
"Green" Oxidation Methods: Newer methods utilize more environmentally benign oxidants like hydrogen peroxide with a catalytic amount of nitric acid.[3]
Q3: What are the primary side reactions to be aware of during the synthesis of 2-Methoxy-1,4-benzoquinone?
A3: The primary side reactions include:
-
Formation of Dimeric and Trimeric Impurities: Particularly when using guaiacol as a starting material, oxidative coupling can lead to the formation of colored impurities like 3,3'-dimethoxy-4,4'-biphenylquinone.[4][5]
-
Over-oxidation: Harsh reaction conditions or an excess of a strong oxidant can lead to the degradation of the desired product.
-
Demethylation: The methoxy group can be cleaved under certain conditions, leading to the formation of hydroxy-substituted byproducts.[6]
-
Formation of ortho-Quinone: Depending on the starting material and reaction conditions, the formation of the isomeric ortho-quinone can occur.[6]
-
Polymerization: Benzoquinones can be susceptible to polymerization, especially in the presence of light or impurities.
Q4: How can I purify the crude 2-Methoxy-1,4-benzoquinone?
A4: Common purification techniques include:
-
Recrystallization: This is an effective method for removing many impurities. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: Silica gel chromatography is often used to separate the desired product from closely related impurities.
-
Sublimation: For smaller scales, sublimation can be a highly effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or GC to ensure completion.- Increase the reaction time or temperature as appropriate for the specific method.- Ensure the purity and activity of the oxidizing agent. |
| Degradation of the product. | - Avoid excessive reaction temperatures and times.- Work up the reaction promptly upon completion.- Protect the reaction mixture from light. | |
| Mechanical losses during workup. | - Optimize extraction and filtration procedures to minimize product loss. | |
| Formation of a Dark-Colored, Tarry Residue | Polymerization of the product or starting material. | - Ensure the reaction is carried out under an inert atmosphere if necessary.- Use purified reagents and solvents to remove catalytic impurities.- Avoid exposure to strong light. |
| Formation of highly colored dimeric or trimeric byproducts. | - Use a milder oxidizing agent or lower the reaction temperature.- Optimize the stoichiometry of the reactants. | |
| Presence of Unreacted Starting Material | Insufficient amount or activity of the oxidizing agent. | - Use a fresh batch of the oxidizing agent.- Increase the molar equivalents of the oxidant. |
| Poor mixing in a heterogeneous reaction. | - Ensure vigorous stirring throughout the reaction. | |
| Contamination with Dimeric Byproducts (e.g., 3,3'-dimethoxy-4,4'-biphenylquinone) | Use of a highly reactive starting material like guaiacol with a strong oxidant. | - Consider a different starting material, such as vanillin, which can be converted to 2-methoxyhydroquinone before oxidation.- Employ a more selective oxidizing agent like Fremy's salt. |
| Product is Difficult to Crystallize | Presence of oily impurities. | - Purify the crude product by column chromatography before attempting crystallization.- Try a different solvent system for recrystallization. |
Quantitative Data on Side Product Formation
The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes potential side products and factors influencing their formation.
| Starting Material | Oxidant | Major Side Product(s) | Factors Influencing Side Product Formation | Typical Yield of Main Product |
| Guaiacol | Peroxidases/H₂O₂ | 3,3'-dimethoxy-4,4'-biphenylquinone, 3,3'-dimethoxy-4,4'-dihydroxybiphenyl, trimeric and tetrameric products.[4][5] | - High concentration of starting material.- Presence of radical initiators. | Variable, often lower due to polymerization. |
| 4-Methoxyanilines | Ceric Ammonium Nitrate (CAN) | Minor unidentified byproducts. | - Reaction time and temperature.- Stoichiometry of CAN. | Good (e.g., 73% for a substituted derivative).[1] |
| Vanillin | H₂O₂ (Dakin Reaction) followed by oxidation | Formic acid (from the Dakin reaction), potential for over-oxidation of the intermediate hydroquinone.[7] | - pH control during the Dakin reaction.- Choice of oxidant for the final step. | High (e.g., 83% for the hydroquinone intermediate).[7] |
| 1,4-Dimethoxybenzene | Ceric Ammonium Nitrate (CAN) | Potential for diquinone formation if the substrate is a biphenyl derivative. | - Stoichiometry of CAN.- Reaction time. | Generally high. |
Experimental Protocols
Protocol 1: Oxidation of 2-Methoxyphenol (Guaiacol) using Fremy's Salt
This protocol is adapted from standard procedures for the oxidation of phenols.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Sodium dihydrogen phosphate
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution
-
Dilute aqueous sodium hydroxide
Procedure:
-
Prepare a buffered aqueous solution by dissolving sodium dihydrogen phosphate in deionized water.
-
In a reaction vessel equipped with a mechanical stirrer, dissolve Fremy's salt (approximately 2.2 equivalents) in the buffered solution. Cool the resulting purple solution in an ice bath.
-
Dissolve 2-methoxyphenol (1 equivalent) in diethyl ether.
-
Rapidly add the ethereal solution of 2-methoxyphenol to the cold, vigorously stirring solution of Fremy's salt.
-
Continue to stir the biphasic mixture vigorously while maintaining a low temperature (e.g., below 10 °C) for 2-4 hours. The color of the aqueous layer will change from purple to brown.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash them with cold, dilute aqueous sodium hydroxide, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-1,4-benzoquinone.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Oxidation of 1,4-Dimethoxybenzene using Ceric Ammonium Nitrate (CAN)
This protocol is based on general procedures for the oxidative demethylation of dimethoxybenzenes.[2]
Materials:
-
1,4-Dimethoxybenzene
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,4-dimethoxybenzene (1 equivalent) in acetonitrile in a round-bottom flask.
-
In a separate flask, prepare a solution of Ceric Ammonium Nitrate (CAN) (2.2-2.5 equivalents) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution of 1,4-dimethoxybenzene in an ice bath.
-
Slowly add the CAN solution dropwise to the stirred solution of 1,4-dimethoxybenzene over 15-20 minutes. The reaction mixture will turn from colorless to a deep orange/red color.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with three portions of dichloromethane.
-
Combine the organic extracts and wash with water and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Common side reaction pathways in the synthesis of this compound from Guaiacol.
References
- 1. Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the colored guaiacol oxidation product produced by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methoxybenzoquinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methoxybenzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 2-methoxy-1,4-benzoquinone?
The two most common and readily available starting materials for the synthesis of 2-methoxy-1,4-benzoquinone are guaiacol (2-methoxyphenol) and vanillin (4-hydroxy-3-methoxybenzaldehyde). Both routes involve an oxidation step to form the quinone ring.
Q2: Which oxidants are typically used for the synthesis of this compound?
A variety of oxidizing agents can be employed. For the oxidation of guaiacol, reagents like Fremy's salt (potassium nitrosodisulfonate) are effective. For vanillin, the synthesis often proceeds via a Dakin oxidation to form 2-methoxyhydroquinone, which is then oxidized to 2-methoxy-1,4-benzoquinone. Oxidants for this second step can include air, hydrogen peroxide, or persulfate salts. A highly efficient "telescoped" green synthesis for a related compound, 2-methoxy-3-methyl-benzoquinone, utilizes hydrogen peroxide and nitric acid in acetic acid, achieving a 95% yield without isolation of the intermediate phenol.[1]
Q3: What are the common side products I should be aware of during the synthesis?
When starting from guaiacol , the primary side products are often dimers and oligomers formed through radical coupling of the phenoxy radical intermediate.[2] Over-oxidation can also lead to ring-opened products.
When synthesizing from vanillin , the intermediate 2-methoxyhydroquinone (MHQ) can be oxidized to 2-methoxy-1,4-quinone (MQ). Dimerization of MHQ can also occur.[3]
Q4: How can I purify the crude this compound?
Standard purification techniques for organic solids are effective for this compound. These include:
-
Recrystallization: A common and effective method for final purification. Suitable solvents include ethanol, or a mixed solvent system like ethanol/water.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating this compound from impurities. A typical mobile phase is a gradient of hexane and ethyl acetate.[5] For sensitive benzoquinones, deactivated silica gel or alumina can be used to prevent degradation on the column.[4][6]
-
Thin-Layer Chromatography (TLC): TLC is useful for monitoring the progress of the reaction and for identifying the fractions containing the product during column chromatography.[7] A mobile phase of benzene-methanol (9:1) has been reported for a similar compound.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.- Increase the reaction time or temperature, but be cautious of potential side reactions at higher temperatures. |
| Suboptimal Oxidant Concentration | - Ensure the correct stoichiometric amount of the oxidizing agent is used. An excess may lead to over-oxidation and side products, while an insufficient amount will result in an incomplete reaction. |
| Poor Quality of Reagents | - Use high-purity starting materials and solvents. Impurities can interfere with the reaction.- Ensure that the oxidizing agent has not degraded. For example, Fremy's salt can be unstable.[1] |
| Inefficient Quenching/Workup | - During the workup, ensure the reaction is properly quenched to stop the oxidation process.- Optimize the extraction procedure to ensure all the product is transferred to the organic phase. |
Problem 2: Formation of Significant Amounts of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | - Carefully control the reaction temperature. Many oxidation reactions are exothermic.[8]- Add the oxidizing agent portion-wise or as a solution over a period of time to maintain better temperature control.- Use a milder oxidizing agent if possible. |
| Polymerization/Dimerization of Phenolic Intermediates | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation which can lead to polymerization.[4]- Keep the reaction temperature as low as feasible to slow down side reactions. |
| Incorrect pH | - Some oxidation reactions are pH-sensitive. Ensure the reaction is carried out at the optimal pH for the chosen oxidant. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Suggestion |
| Oily Product After Recrystallization | - The chosen recrystallization solvent may be too good of a solvent. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane).[4]- The presence of oily impurities may be hindering crystallization. Consider a pre-purification step like a hexane wash to remove non-polar impurities.[4] |
| Product Streaking on TLC Plate | - The sample may be overloaded on the TLC plate. Use a more dilute solution for spotting.- The compound may be degrading on the acidic silica gel. Consider using deactivated silica gel or adding a small amount of a base like triethylamine to the eluent.[6] |
| Co-elution of Impurities During Column Chromatography | - Optimize the solvent system for column chromatography by testing different solvent polarities with TLC.- If impurities have very similar polarity, a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., preparative HPLC) may be necessary.[4] |
| Product Discoloration (Darkening) | - Benzoquinones can be sensitive to light and air, leading to oxidation and polymerization.[4] Handle the compound under an inert atmosphere and protect it from light using amber-colored glassware or by wrapping containers in aluminum foil.[4] |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and its Analogs
| Starting Material | Oxidizing Agent(s) | Solvent | Yield | Reference |
| 1,3-Dimethoxy-2-methylbenzene | H₂O₂, HNO₃ | Acetic Acid | 95% | [1] |
| 2-Methoxy-6-pentylphenol | Potassium Nitrosodisulfonate (Fremy's Salt) | Dichloromethane/Water | Not specified, but described as high purity | [5] |
| Vanillin | Hydrogen Peroxide (from Sodium Percarbonate) | Tetrahydrofuran/Water | 83% (of 2-methoxyhydroquinone) | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-1,4-benzoquinone from Guaiacol using Fremy's Salt (Adapted from similar procedures)
This protocol is a general guideline and may require optimization.
-
Preparation of Fremy's Salt Solution: Prepare a solution of potassium nitrosodisulfonate (Fremy's salt) and sodium dihydrogen phosphate in deionized water. The solution will have a characteristic purple color.
-
Reaction Setup: In a round-bottom flask, dissolve guaiacol in a suitable organic solvent like dichloromethane.
-
Oxidation: Add the guaiacol solution to the vigorously stirred aqueous solution of Fremy's salt. The reaction mixture's color will change from purple to a reddish-brown.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts and wash with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude 2-methoxy-1,4-benzoquinone by silica gel column chromatography using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-Methoxy-1,4-benzoquinone from Vanillin (Two-Step)
This protocol involves the initial synthesis of 2-methoxyhydroquinone followed by its oxidation.
Step 1: Synthesis of 2-Methoxyhydroquinone from Vanillin
-
Reaction Setup: In a flask, dissolve vanillin in a mixture of tetrahydrofuran (THF) and an aqueous sodium hydroxide solution.
-
Oxidant Addition: Add a source of hydrogen peroxide, such as sodium percarbonate, to the solution. The reaction is exothermic, so cooling may be necessary.
-
Reaction and Quenching: Stir the reaction mixture. The reaction is typically fast. After a short period (e.g., 30 seconds to 10 minutes, requires optimization), acidify the reaction mixture to quench the reaction.
-
Extraction and Isolation: Extract the 2-methoxyhydroquinone with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Step 2: Oxidation of 2-Methoxyhydroquinone to 2-Methoxy-1,4-benzoquinone
-
Reaction Setup: Dissolve the crude 2-methoxyhydroquinone from the previous step in a suitable solvent.
-
Oxidation: Introduce a mild oxidizing agent. This can be as simple as bubbling air through the solution or using a chemical oxidant.
-
Purification: Once the oxidation is complete (monitor by TLC), purify the resulting 2-methoxy-1,4-benzoquinone using column chromatography or recrystallization as described in Protocol 1.
Visualizations
Caption: General workflows for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2‐Methoxyhydroquinone from Vanillin for Aqueous Redox‐Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Continuous Synthesis of 2‐Methoxyhydroquinone from Vanillin in a Taylor‐Couette Disc Contactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methoxybenzoquinone
Welcome to the technical support center for the purification of crude Methoxybenzoquinone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues in your experiments.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of crude this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction during synthesis. | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the purification process.[1] |
| Product loss during extraction or filtration. | Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Use properly sized filter paper to minimize loss during filtration.[1] | |
| Degradation of this compound. | Benzoquinones can be sensitive to factors like light, air, and the acidic nature of silica gel.[2][3] Handle the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber-colored glassware, and consider using deactivated silica gel for chromatography.[2][3] | |
| Product Discoloration (Darkening) | Oxidation or polymerization. | Handle the compound under an inert atmosphere and protect it from light. Store the purified this compound at low temperatures.[3] |
| Co-elution of Impurities in Column Chromatography | Impurities have similar polarity to this compound. | Optimize the solvent system by experimenting with different solvent ratios to achieve a good separation on TLC (Rf value of the product between 0.3 and 0.5).[2] Consider a preliminary purification step like a hexane wash to remove non-polar impurities.[3] |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (generally 30:1 to 100:1 by weight).[4] | |
| Streaking or Tailing of Spots on TLC/Column | Compound degradation on silica gel. | The acidic nature of silica gel can cause degradation of sensitive compounds like benzoquinones.[2][3] Consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[2][3] |
| Sample is too concentrated. | Ensure the sample is sufficiently diluted before applying it to the TLC plate or column.[2] | |
| Difficulty in Crystallizing the Product | Inappropriate recrystallization solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][5] Screen different solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane).[3] |
| Presence of oily impurities. | Oily substances can hinder crystallization.[3] Pre-treat the crude product with a non-polar solvent like hexane to remove oils before recrystallization.[3] | |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products.[1][2] For instance, if synthesized via oxidation of the corresponding hydroquinone, unreacted hydroquinone can be a major impurity.[1] Side-reaction products may also be present depending on the synthetic route.[6]
Q2: How do I choose the right solvent system for column chromatography of this compound?
A2: The choice of solvent system is crucial for good separation.[1][2] A good starting point for this compound on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][4] The optimal ratio should be determined by running preliminary TLC plates to achieve an Rf value for this compound between 0.3 and 0.5, which generally provides the best separation.[2]
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Benzoquinones can be sensitive to the acidic nature of silica gel, leading to streaking or the appearance of new spots over time.[2] To mitigate this, you can use deactivated silica gel. This can be prepared by adding a small percentage of a base like triethylamine (1-3%) to the eluting solvent system.[7] Alternatively, you could use a different stationary phase such as alumina.[2][3]
Q4: What is a suitable method for the final purification of this compound to achieve high purity?
A4: Recrystallization is an effective technique for the final purification of solid compounds like this compound.[3][5] The key is to find a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5][8] Ethanol has been reported to be a suitable solvent for similar benzoquinones.[3][9]
Q5: How can I monitor the purity of my this compound sample during the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is a highly reliable method for assessing the purity of this compound.[10][11] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and acidified water.[10] Purity can be determined by calculating the area percentage of the main peak.[11] Thin-Layer Chromatography (TLC) is also a quick and useful technique for monitoring the progress of purification and identifying the presence of impurities.[2]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble (especially when hot) | [12] |
| Ethanol | Soluble | [13] |
| Acetone | Soluble | [14] |
| Chloroform | Soluble | [14] |
| Dichloromethane | Soluble | [7] |
| Ethyl Acetate | Soluble | [4] |
| Hexane / Petroleum Ether | Sparingly soluble to insoluble | [2][4] |
| Water | Limited solubility | [15] |
Table 2: Illustrative Purity of this compound at Different Purification Stages
| Purification Stage | Typical Purity (%) | Analytical Method |
| Crude Product | 60-85% | HPLC, ¹H NMR |
| After Column Chromatography | 90-98% | HPLC, ¹H NMR |
| After Recrystallization | >99% | HPLC, ¹H NMR, Elemental Analysis |
Note: The purity values in Table 2 are illustrative and can vary depending on the synthesis method and the specific conditions used for purification.
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Choose a glass column of an appropriate size based on the amount of crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[4]
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent (e.g., hexane or a hexane/ethyl acetate mixture).[3][4]
-
Pack the column by carefully pouring the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[16]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and solvent addition.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[4]
-
For optimal separation, it is recommended to use dry loading. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.[4]
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[4]
-
-
Elution and Fraction Collection:
-
Start eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) to elute the compounds from the column.[2]
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.[16]
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Detailed Protocol for Recrystallization
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel. This step should be done quickly to prevent premature crystallization.[1]
-
-
Crystallization:
-
Isolation and Drying of Crystals:
Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. jetir.org [jetir.org]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 2880-58-2 [amp.chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Preventing degradation of Methoxybenzoquinone during storage
This technical support center provides guidance on preventing the degradation of Methoxybenzoquinone during storage. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, refrigeration at 2-8°C is recommended. It is also crucial to protect the compound from light by using an amber or opaque vial.[1][2][3][4][5] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.[3][4]
Q2: I noticed a color change in my this compound sample. What does this indicate?
A2: this compound and related compounds are typically yellow to orange crystalline solids. A significant color change, such as darkening or the appearance of discoloration, often suggests that the compound has begun to degrade. This can be caused by exposure to light, elevated temperatures, or oxidation. It is advisable to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q3: What factors can accelerate the degradation of this compound?
A3: The primary factors that can accelerate the degradation of this compound are:
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Light: As a photosensitive compound, exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of degradation products.[2][4]
-
Temperature: Elevated temperatures can increase the rate of thermal degradation.[1][4]
-
Moisture/Humidity: this compound is sensitive to moisture, which can lead to hydrolytic degradation.[2][4]
-
Oxygen (Oxidation): In the presence of oxygen, this compound can undergo oxidative degradation. This process can be accelerated by the presence of metal ions.
-
pH: The stability of quinone derivatives can be pH-dependent. In aqueous solutions, extremes in pH, particularly alkaline conditions, can catalyze hydrolysis and other degradation reactions.[6]
Q4: How can I check if my this compound has degraded?
A4: The most reliable way to assess the stability and purity of your this compound sample is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[7][8] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][9][10][11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color darkening, clumping) | Exposure to light, heat, or moisture. | Store the compound in a tightly sealed, amber vial in a refrigerator (2-8°C) and in a desiccator to protect from light and moisture. |
| Reduced potency or inconsistent experimental results | Degradation of the active compound. | Verify the purity of the this compound sample using a stability-indicating HPLC method. If significant degradation is confirmed, use a fresh, properly stored batch for your experiments. |
| Appearance of new, unidentified peaks in chromatogram (e.g., HPLC, LC-MS) | Formation of degradation products. | Characterize the unknown peaks using LC-MS to identify the degradation products and understand the degradation pathway. Review storage and handling procedures to prevent further degradation. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymerization. | Ensure the compound is stored in a dry environment. Consider purification of the sample if necessary and feasible. |
Quantitative Data on Degradation
The following table presents representative data on the degradation of Thymoquinone, a structurally related benzoquinone derivative, under various stress conditions. This data illustrates the potential susceptibility of this compound to similar degradation pathways.
| Stress Condition | Description | % Degradation of Thymoquinone |
| Thermal | 60°C for 24 hours | 14.68%[11] |
| Oxidative | 30% H₂O₂ at room temperature for 24 hours | 5.25%[11] |
| Photolytic | Exposure to UV light (254 nm) for 24 hours | 12.11%[11] |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours | 1.53%[11] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes | 0.78%[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. Before analysis, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 30 minutes. Before analysis, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve the stressed sample in the solvent to achieve a final concentration of 0.5 mg/mL for analysis.
-
Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the solvent to a final concentration of 0.5 mg/mL for analysis.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method to separate this compound from its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 250-290 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for investigating this compound degradation.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide: a combined kinetic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electronically excited state generation during the reaction of p-benzoquinone with H2O2. Relation to product formation: 2-OH- and 2,3-epoxy-p-benzoquinone. The effect of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Troubleshooting Methoxybenzoquinone quantification in complex mixtures
Technical Support Center: Methoxybenzoquinone Quantification
Welcome to the technical support center for the quantification of this compound in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
Sample Preparation & Extraction
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Q1: What is the most effective solvent for extracting this compound? For the extraction of 2,6-dimethoxy-1,4-benzoquinone from plant material, chloroform has been shown to be a highly suitable solvent.[1] In general, for the extraction of quinones from biological or natural product matrices, solvents like hexane and methanol are also commonly used.[2] The choice of solvent will ultimately depend on the specific matrix and the polarity of the target this compound derivative.
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Q2: I'm working with a biological matrix (e.g., plasma, urine). What are the recommended extraction techniques? For complex biological matrices, common and effective extraction procedures include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] LLE is useful for separating compounds based on their differential solubility in two immiscible solvents and can be optimized by adjusting the pH to alter the solubility of the target analyte.[4] SPE is a widely used technique that involves partitioning the analyte between a liquid sample and a solid sorbent, allowing for effective cleanup and concentration of the sample.[4]
-
Q3: My this compound recoveries are low and inconsistent. What could be the cause? Low and inconsistent recoveries can stem from several factors during sample preparation. In solid-phase extraction, variability in the flow rate between samples can lead to inconsistent recoveries.[5] For liquid-liquid extractions, ensure that the pH of the aqueous phase is optimized for the specific this compound analogue to ensure it partitions effectively into the organic solvent. Additionally, sample degradation over time can also lead to lower recoveries, so it's important to assess the stability of the analyte in the matrix.[5]
Chromatographic Analysis
-
Q4: What are the recommended starting conditions for HPLC analysis of this compound? A reverse-phase HPLC method is a good starting point. For example, a method for 2,6-dimethoxy-1,4-benzoquinone utilizes a TSK-gel ODS-80Ts column (a type of C18 column) with a mobile phase of methanol and 5% acetic acid in water (24:76, v/v) at a flow rate of 1 mL/min, with detection at 289 nm.[1] Another method for methoxyhydroquinone uses a Primesep 100 column with a mobile phase of acetonitrile, water, and a sulfuric acid buffer, with UV detection at 300 nm.[6]
-
Q5: I am observing poor peak shape (e.g., tailing, fronting) for my this compound peak. How can I troubleshoot this? Poor peak shape can be caused by chemical or physical issues. To diagnose the problem, you can inject a neutral, non-polar compound. If this compound also shows poor peak shape, the issue is likely physical, such as a void in the column or excessive extra-column volume. If the neutral compound has a good peak shape, the problem is more likely a chemical interaction between this compound and the stationary phase. This could be due to secondary interactions with active sites on the silica backbone. Using a column with low silanol activity or modifying the mobile phase (e.g., adjusting pH or adding an ion-pairing agent) can help mitigate these interactions.[7]
-
Q6: My retention times are shifting between injections. What are the likely causes? Retention time shifts are often due to inconsistencies in the mobile phase composition or changes in column temperature. Ensure that your HPLC pump is functioning correctly and that the solvents are properly degassed. Using a column oven to maintain a constant temperature is also crucial for stable retention times.
Mass Spectrometry Detection
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Q7: I am not able to detect my this compound compound with the mass spectrometer. What should I check? There are several potential reasons for a lack of signal in mass spectrometry.[8] Start by checking the basics of your sample preparation to ensure the compound is not being lost. Then, verify your instrument settings. An incompatible ion source for your analyte, low ionization efficiency of the compound, or incorrect instrument parameters (e.g., ion source voltage, collision energy) can all lead to a failure to detect the compound.[8] Also, ensure that the mass analyzer's range is set to include the m/z of your target analyte.[8]
-
Q8: I am observing significant signal suppression (matrix effects) in my MS analysis. How can I reduce this? Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a common challenge in complex mixtures. To mitigate this, you can improve your sample cleanup procedure using techniques like solid-phase extraction.[9] Optimizing your chromatographic separation to resolve the this compound from co-eluting matrix components is also essential.[9] The use of an internal standard, ideally a stable isotope-labeled version of your analyte, can help to correct for signal suppression during quantification.[9]
-
Q9: What are common sources of interference in mass spectrometry analysis? Interference in mass spectrometry can come from various sources. These include endogenous substances from the sample matrix, exogenous substances introduced during sample preparation, and even components of the collection tube.[10] In ESI-MS, you might observe solvent adducts and other solvent-related effects.[11] Additionally, other compounds in the mixture can cause signal interference, masking the signal of your target compound.[8] In targeted metabolomics, it has been shown that a significant percentage of metabolites can generate signals in the MRM settings of other metabolites, leading to potential mis-quantification if not properly addressed.[12]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from a Solid Matrix (e.g., Plant Material)
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh a known amount of the powdered material (e.g., 1 gram).
-
Add a suitable solvent, such as chloroform, methanol, or hexane, at a specific volume-to-mass ratio (e.g., 10:1 mL/g).[1][2]
-
Sonicate the mixture for a set period (e.g., 30 minutes) to ensure thorough extraction.
-
Alternatively, use a Soxhlet extractor for continuous extraction.
-
-
Filtration and Evaporation:
-
Filter the extract to remove solid particles.
-
Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., the initial mobile phase of your HPLC method) for analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., TSK-gel ODS-80Ts, 5 µm, 4.6 x 250 mm).[1]
-
Mobile Phase: A mixture of methanol and 5% acetic acid in water (e.g., 24:76, v/v).[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 289 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of the analyte in the samples can then be determined by comparing their peak areas to the calibration curve.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Benzoquinone Derivatives
| Parameter | Method for 2,6-dimethoxy-1,4-benzoquinone[1] | Method for Methoxyhydroquinone[6] |
| Column | TSK-gel ODS-80Ts (C18), 5 µm, 4.6 x 250 mm | Primesep 100, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Methanol and 5% acetic acid in water (24:76, v/v) | Acetonitrile, water, and sulfuric acid buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 289 nm | UV at 300 nm |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting guide for common HPLC issues.
Caption: Troubleshooting guide for common MS detection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scispace.com [scispace.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Separation of Methoxyhydroquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Interference testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Methoxybenzoquinone: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative "green" synthesis routes for Methoxybenzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of pursuing green synthesis routes for this compound?
A1: Traditional synthesis methods for quinones often rely on heavy metal oxidants like chromium salts, which are toxic and generate hazardous waste.[1][2] Green synthesis routes offer significant advantages by:
-
Reducing Environmental Pollution: They utilize more environmentally benign reagents and solvents.[1][3]
-
Improving Safety: They avoid the use of highly toxic and hazardous materials.
-
Increasing Efficiency: Some green methods, like telescoped processes, can result in higher yields and reduced reaction times.[1][4]
-
Enhancing Sustainability: They often employ renewable resources, biocatalysts, or energy-efficient techniques like microwave irradiation.[3][4][5]
Q2: What are some of the promising green chemistry approaches for synthesizing this compound and related quinones?
A2: Several innovative and eco-friendly methods are being explored for quinone synthesis. These include:
-
Oxidation with Hydrogen Peroxide: Using H₂O₂ as a clean oxidant, often in the presence of an acid catalyst, is a prominent green alternative.[1][6][7] Water is the only byproduct.
-
Electrochemical Synthesis: This method uses electricity to drive the oxidation, avoiding the need for chemical oxidants altogether. It can be performed in both batch and flow systems.[8]
-
Biocatalysis: The use of enzymes, such as those from the cytochrome P450 family, can offer high selectivity and mild reaction conditions.[9][10]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions.[3][4]
-
Photoredox Catalysis: Visible light can be used to drive the synthesis, offering a sustainable energy source for the reaction.[5]
Q3: Can you explain the "telescoped process" for quinone synthesis?
A3: A telescoped process, also known as a one-pot or flow process, involves conducting multiple reaction steps sequentially in the same reactor without isolating the intermediates. For the synthesis of 2-methoxy-3-methyl-[1][11]benzoquinone, a telescoped process has been developed that uses hydrogen peroxide and nitric acid as oxidants in acetic acid.[1] This approach is considered green because it minimizes waste from purification steps and uses less hazardous oxidants than traditional methods.[1][6]
Troubleshooting Guides
Guide 1: Hydrogen Peroxide/Acid-Catalyzed Oxidation
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield | 1. Incomplete oxidation. 2. Degradation of the product. 3. Sub-optimal catalyst concentration. | 1. Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC. 2. Ensure the reaction temperature does not exceed the stability range of the product. Consider a two-phase system to extract the product as it forms. 3. Optimize the concentration of the acid catalyst (e.g., HNO₃). |
| Formation of Side Products | 1. Over-oxidation. 2. Undesired side reactions catalyzed by the acid. | 1. Carefully control the stoichiometry of the hydrogen peroxide. Add the oxidant portion-wise. 2. Screen different acid catalysts or adjust the concentration. |
| Reaction is Too Slow | 1. Insufficient catalyst activity. 2. Low reaction temperature. | 1. Increase the catalyst loading. 2. Gradually increase the reaction temperature while monitoring for side product formation. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction medium. 2. Emulsion formation during workup. | 1. After neutralizing the acid, extract the product with a suitable organic solvent. 2. Add a saturated brine solution to break the emulsion during the extraction process. |
Guide 2: Electrochemical Synthesis
| Issue | Possible Causes | Troubleshooting Steps |
| Low Current Efficiency | 1. Competing side reactions at the electrode. 2. Poor conductivity of the electrolyte. | 1. Modify the electrode material or the applied potential. 2. Add a supporting electrolyte to increase the conductivity of the solution. |
| Electrode Fouling | 1. Polymerization of reactants or products on the electrode surface. | 1. Periodically reverse the polarity of the electrodes to clean the surface. 2. Use a pulsed potential waveform. 3. Choose an electrode material that is less prone to fouling. |
| Product Over-oxidation | 1. The product is being further oxidized at the electrode. | 1. Use a biphasic system to continuously extract the product from the electrolyte.[8] 2. Employ a flow cell reactor to minimize the residence time of the product near the electrode.[8] |
| Inconsistent Results | 1. Fluctuation in applied potential. 2. Degradation of the electrode over time. | 1. Use a high-quality potentiostat to maintain a constant potential. 2. Inspect and, if necessary, polish or replace the electrodes between experiments. |
Quantitative Data Summary
| Synthesis Method | Starting Material | Oxidant/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Telescoped Process | 2-methoxy-3-methylphenol | H₂O₂ / HNO₃ | Acetic Acid | Not Specified | Not Specified | 95 | [1] |
| Microwave-Assisted | 2,3-dichloro-1,4-naphthaquinone & dapsone | None | Water (or solvent-free) | 3 h (conventional) vs. shorter (microwave) | 70 °C (conventional) | Higher with microwave | [4] |
| Electrochemical | Phenol | None (Anodic Oxidation) | Acetonitrile-water | Not Specified | Not Specified | Not Specified | [6] |
| Biocatalytic (Arbutin) | Benzene | Cytochrome P450-BM3 mutant / Glucosyltransferase | Whole E. coli cells | Not Specified | Not Specified | 80-83 | [10] |
Experimental Protocols
Protocol 1: Telescoped Synthesis of a this compound Derivative
This protocol is adapted from the synthesis of 2-methoxy-3-methyl-[1][11]benzoquinone.[1]
Materials:
-
2-methoxy-3-methylphenol
-
Hydrogen Peroxide (H₂O₂)
-
Nitric Acid (HNO₃)
-
Acetic Acid (CH₃COOH)
-
Sodium Metabisulfite (Na₂S₂O₅)
Procedure:
-
Dissolve the starting phenol in acetic acid in a suitable reaction vessel.
-
Add a catalytic amount of nitric acid to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture while monitoring the temperature.
-
After the initial oxidation is complete (monitor by TLC), add a solution of sodium metabisulfite to quench any excess oxidant.
-
Follow with the addition of concentrated nitric acid to complete the oxidation to the benzoquinone.
-
Upon completion, the product can be isolated by precipitation or extraction.
Protocol 2: General Procedure for Electrochemical Synthesis in a Beaker Cell
This is a generalized protocol and will require optimization for the specific substrate.
Materials:
-
Methoxyhydroquinone (or a suitable phenol precursor)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
Solvent (e.g., acetonitrile/water mixture)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Dissolve the starting material and the supporting electrolyte in the chosen solvent system in an electrochemical cell.
-
Assemble the three-electrode system with the working, counter, and reference electrodes immersed in the solution.
-
Apply a constant potential (determined by cyclic voltammetry) to the working electrode using a potentiostat.
-
Monitor the reaction progress by measuring the current or by periodically analyzing aliquots of the solution.
-
Once the reaction is complete, the product can be isolated by solvent evaporation and purification by chromatography.
Visualizations
Caption: Workflow for the telescoped synthesis of a this compound derivative.
Caption: Logical relationships between green synthesis approaches for this compound.
References
- 1. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. jetir.org [jetir.org]
- 7. CN103435450A - Environment-friendly synthesis method for 2,3,5-trimethyl hydroquinone - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Methoxybenzoquinone Stability for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of Methoxybenzoquinone (MBQ) for reliable and reproducible results in biological assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during experimental workflows.
Understanding this compound Instability
This compound, like other quinone compounds, is susceptible to degradation in aqueous solutions, which can significantly impact experimental outcomes. The primary mechanism of instability involves redox cycling. In the presence of reducing agents and oxygen, MBQ can be reduced to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide radicals. This cycle can lead to the degradation of the compound and the generation of oxidative stress in the experimental system. Factors such as pH and the presence of certain ions can influence the rate of degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color over time. What does this indicate?
A1: A color change in your MBQ solution, often to a darker shade, is a common indicator of degradation and polymerization. This is frequently caused by redox cycling, especially in neutral to alkaline pH conditions and when exposed to light and oxygen.
Q2: I'm observing high variability in my cytotoxicity assay results with MBQ. Could this be related to its stability?
A2: Yes, high variability is a hallmark of compound instability. If your MBQ solution is degrading, the effective concentration being delivered to your cells will be inconsistent between experiments and even within the same experiment over time.
Q3: What is the optimal pH for storing and using MBQ solutions?
A3: While specific quantitative data for this compound is limited, quinone compounds are generally more stable in acidic conditions (pH < 6.0). Alkaline pH promotes the formation of semiquinone radicals, accelerating degradation.
Q4: Can I pre-mix MBQ in my cell culture media for convenience?
A4: It is strongly recommended to prepare fresh dilutions of MBQ in your cell culture medium immediately before treating your cells. Components in the media, such as certain amino acids and vitamins, can interact with and degrade MBQ over time.
Q5: How should I prepare my stock solution of this compound?
A5: Prepare a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). Store this stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in biological assays.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results | Degradation of MBQ in stock solution or working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time between dilution and addition to the assay. Consider adding an antioxidant like ascorbic acid to your working solution. |
| High background signal or artifacts in assays | Formation of degradation products that interfere with the assay readout (e.g., absorbance, fluorescence). | Run a "compound-only" control (MBQ in media without cells) to check for interference. If interference is observed, consider switching to an alternative assay method. |
| Precipitation of MBQ in aqueous media | Poor solubility of MBQ in the aqueous environment of the cell culture medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%). Prepare working solutions by adding the MBQ stock solution to the media with vigorous mixing. |
| Unexpectedly high levels of cytotoxicity | Generation of Reactive Oxygen Species (ROS) due to redox cycling, leading to oxidative stress-induced cell death. | Co-treat with an antioxidant such as N-acetylcysteine (NAC) to scavenge ROS and determine if the observed cytotoxicity is due to MBQ itself or the secondary effects of oxidative stress. |
| Loss of compound activity over time | Instability of MBQ under experimental conditions (e.g., physiological pH, 37°C). | Perform a time-course experiment to assess the stability of MBQ under your specific assay conditions. Shorten incubation times if significant degradation is observed. |
Data on Quinone Stability
| Condition | Effect on Stability | General Observation for Quinones |
| pH | Higher pH (alkaline) decreases stability. | Degradation rates of quinones are generally higher at pH > 7.4. For instance, the degradation of some benzoquinones is significantly accelerated at pH 9.0 compared to pH 6.0.[1] |
| Temperature | Higher temperature decreases stability. | The degradation of many organic compounds, including quinones, follows first-order kinetics and increases with temperature. Thermal decomposition of some quinones has been observed to begin at temperatures as low as 100°C.[2] |
| Light | Exposure to light, particularly UV, can accelerate degradation. | Photodegradation can occur, leading to the formation of various byproducts. It is recommended to handle and store MBQ solutions protected from light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a working solution of MBQ with the addition of ascorbic acid as a stabilizing agent.
Materials:
-
This compound (MBQ) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
L-Ascorbic Acid
-
Sterile cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 100 mM MBQ Stock Solution:
-
Tare a sterile, amber microcentrifuge tube.
-
Carefully weigh out 13.81 mg of MBQ powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the MBQ is completely dissolved.
-
Aliquot into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare a 1 M Ascorbic Acid Stock Solution:
-
Dissolve 176.12 mg of L-Ascorbic Acid in 1 mL of sterile, deionized water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Prepare this solution fresh on the day of the experiment.
-
-
Prepare the Stabilized MBQ Working Solution (Example: 100 µM):
-
Thaw one aliquot of the 100 mM MBQ stock solution at room temperature.
-
In a sterile tube, add 998 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 100 mM MBQ stock solution to the medium.
-
Add 1 µL of the 1 M Ascorbic Acid stock solution to the medium (final ascorbic acid concentration will be approximately 1 mM).
-
Vortex gently to mix.
-
Use this working solution immediately for cell treatment.
-
Workflow for Preparing a Stabilized this compound Working Solution
Caption: Workflow for the preparation of a stabilized this compound working solution.
Protocol 2: Monitoring this compound Stability by HPLC-UV
This protocol provides a general method for assessing the stability of MBQ in a given solution over time using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
MBQ solution to be tested
-
Autosampler vials
Procedure:
-
Prepare the Mobile Phase:
-
Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact conditions may need to be optimized for your specific system and column.
-
-
Prepare the MBQ Sample:
-
Prepare the MBQ solution in the buffer or medium you wish to test for stability (e.g., phosphate-buffered saline at pH 7.4).
-
-
Set up the HPLC Run:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the UV detector to the wavelength of maximum absorbance for MBQ (approximately 260-290 nm, needs to be determined empirically).
-
Inject a sample of the freshly prepared MBQ solution to determine the initial peak area (Time 0).
-
-
Incubate and Sample:
-
Incubate the MBQ solution under the desired conditions (e.g., 37°C in a cell culture incubator).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and transfer it to an autosampler vial.
-
If necessary, quench the degradation by adding a small amount of acid or by immediately freezing the sample.
-
-
Analyze the Samples:
-
Inject the samples from each time point into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the MBQ peak at each time point.
-
Plot the percentage of remaining MBQ (relative to the Time 0 sample) versus time.
-
From this plot, you can determine the degradation rate and the half-life of MBQ under your experimental conditions.
-
Workflow for HPLC-UV Stability Assay
Caption: Workflow for monitoring this compound stability using HPLC-UV.
Signaling Pathway
This compound, through its ability to undergo redox cycling, can lead to the production of intracellular Reactive Oxygen Species (ROS). Elevated ROS levels can act as signaling molecules, activating stress-response pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can ultimately lead to the induction of apoptosis (programmed cell death).
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via ROS-mediated activation of JNK and p38 MAPK pathways.
References
Technical Support Center: Scaling Up Methoxybenzoquinone (MBQ) Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of Methoxybenzoquinone (MBQ) for preclinical studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, purification, and handling of MBQ.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for MBQ synthesis include guaiacol (2-methoxyphenol) for producing 2-methoxy-1,4-benzoquinone, and 4-methoxyphenol or hydroquinone for synthesizing 4-methoxy-substituted benzoquinones.[1][2][3] The choice of starting material often depends on the desired isomer and the scale of the reaction.
Q2: My MBQ synthesis has a very low yield. What are the likely causes?
A2: Low yields in MBQ synthesis can be attributed to several factors, including incomplete oxidation, side reactions, or degradation of the product.[4] Key areas to investigate are the choice and amount of oxidizing agent, reaction temperature, and reaction time. For instance, in oxidations using silver oxide, ensuring the use of a sufficient excess of the reagent and anhydrous conditions is crucial.[5]
Q3: The final product is a dark, oily residue instead of a crystalline solid. How can I resolve this?
A3: The formation of dark, oily products often indicates the presence of impurities, such as polymeric byproducts or quinhydrone complexes.[6] This can result from overly harsh reaction conditions or exposure to air and light. Purification methods like column chromatography followed by recrystallization are essential to remove these impurities and obtain a crystalline product.[7]
Q4: My purified this compound darkens over time. How can I improve its stability?
A4: Benzoquinones, in general, can be unstable and susceptible to degradation upon exposure to light, air (oxidation), and high temperatures.[6][8] To enhance stability, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber-colored vials or by wrapping containers in aluminum foil, and store it at low temperatures.[1]
Q5: Which analytical techniques are best for monitoring the reaction progress and assessing the purity of MBQ?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the synthesis by observing the disappearance of the starting material and the appearance of the product spot.[9] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method, typically using a reverse-phase C18 column with a UV detector.[10][11]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Ensure the correct stoichiometry of the oxidizing agent. An excess is often required.[5] - Verify the activity of the oxidizing agent, as some can degrade over time. - Optimize the reaction time; monitor the reaction by TLC to determine the point of maximum conversion. |
| Side Reactions | - Control the reaction temperature carefully. Overheating can lead to the formation of polymeric byproducts.[4] - The choice of solvent can influence side reactions. Ensure the solvent is appropriate for the chosen oxidizing agent and is of high purity. |
| Product Degradation | - MBQ can be unstable under the reaction conditions. Minimize reaction time once the formation of the product is complete. - Work up the reaction mixture promptly after completion. |
| Inefficient Extraction | - Optimize the extraction solvent and the number of extractions. - Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the product into the organic phase. |
Issue 2: Product Discoloration and Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Polymeric Byproducts | - Avoid excessive heating and prolonged reaction times.[4] - Use a milder oxidizing agent if possible. |
| Presence of Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the purification process, such as column chromatography, to effectively separate the product from the starting material.[7] |
| Oxidation/Degradation of Product | - Handle the product under an inert atmosphere (nitrogen or argon) whenever possible.[1] - Protect the product from light during work-up, purification, and storage.[8] |
| Residual Inorganic Salts | - Thoroughly wash the crude product with water to remove any inorganic impurities from the oxidizing agent or other reagents. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Production (Illustrative)
| Method | Starting Material | Oxidizing Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Method A | Guaiacol | Manganese Peroxidase | Moderate | Enzymatic, mild conditions | May require specific enzyme source |
| Method B | 4-Methoxyphenol | Silver Oxide | 85-95%[5] | High yield, mild conditions[5] | Cost of silver oxide |
| Method C | Hydroquinone | Dimethyl Sulfate/Oxidant | Variable | Inexpensive starting material | Potential for multiple products |
| Method D | Vanillyl Alcohol | Vanillyl-alcohol oxidase | High | Biocatalytic, specific | Enzyme availability and stability |
Note: Yields are highly dependent on specific reaction conditions and scale.
Table 2: Typical Purification Parameters for this compound
| Purification Step | Parameter | Typical Conditions | Expected Outcome |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh)[7] | Separation of MBQ from polar and non-polar impurities. |
| Mobile Phase | Hexane/Ethyl Acetate gradient[7] | Elution of MBQ at an optimal solvent polarity. | |
| Recrystallization | Solvent System | Ethanol/Water or Acetone/Hexane[1] | Formation of pure crystalline MBQ. |
| Temperature | Dissolve in hot solvent, cool slowly | Improved crystal quality and purity. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-1,4-benzoquinone from Guaiacol (Lab Scale)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol in a suitable solvent such as aqueous acetic acid.
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., potassium dichromate in dilute sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete when the guaiacol spot is no longer visible.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude MBQ in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure MBQ.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified MBQ.
Protocol 3: Purity Assessment by HPLC
-
System Preparation: Use an HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A typical mobile phase is a mixture of methanol and acidified water (e.g., with 0.1% acetic acid).[10]
-
Sample Preparation: Prepare a standard solution of MBQ of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the MBQ in the sample chromatogram to that of the standard.
Mandatory Visualization
Caption: Synthesis pathway for 2-Methoxy-1,4-benzoquinone from guaiacol.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in MBQ synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - Interesting route to 4-methoxyphenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Buy 4-Methoxy-1,2-benzoquinone | 69818-23-1 [smolecule.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Methoxybenzoquinone and Coenzyme Q0 for Cellular and Mitochondrial Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of Methoxybenzoquinone and Coenzyme Q0. It delves into their respective mechanisms of action, supported by experimental data, and offers detailed protocols for comparative analysis.
Introduction
Methoxybenzoquinones and Coenzyme Q (CoQ) species are both vital molecules in the study of cellular bioenergetics and redox signaling. They share a core benzoquinone structure, which is fundamental to their ability to accept and donate electrons. Coenzyme Q0 (CoQ0) represents the simplest form of the Coenzyme Q family, consisting of the benzoquinone head group without the characteristic isoprenoid tail. It is a crucial component of the mitochondrial electron transport chain (ETC) and a potent antioxidant.[1][2]
In contrast, methoxy-substituted benzoquinones, such as 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), are often utilized as experimental tools.[3][4] DMBQ can act as an artificial electron acceptor, enabling the specific measurement of mitochondrial complex activities.[3] This guide compares the physicochemical properties, mechanisms of action, and functional performance of these two classes of quinones to aid researchers in selecting the appropriate compound for their studies.
Physicochemical Properties
A fundamental understanding of the structural and chemical differences between this compound and Coenzyme Q0 is essential for interpreting experimental outcomes.
| Feature | This compound (2,6-DMBQ) | Coenzyme Q0 |
| Synonyms | 2,6-Dimethoxy-p-benzoquinone | Ubiquinone-0 |
| Chemical Structure | ||
| Molecular Formula | C₈H₈O₄[4] | C₉H₁₀O₄ |
| Molecular Weight | 168.15 g/mol [4] | 194.17 g/mol |
| Primary Role | Artificial electron acceptor, signaling modulator[3] | Endogenous electron carrier, antioxidant[1][2] |
Mechanism of Action
While both molecules function as electron carriers, their specific roles and mechanisms within the cell differ significantly.
Coenzyme Q0 (Ubiquinone-0) is a central component of the mitochondrial respiratory chain. It shuttles electrons from Complex I and Complex II to Complex III, a critical step for generating the proton gradient that drives ATP synthesis.[1] Its reduced form, ubiquinol, is a potent lipid-soluble antioxidant that protects cellular membranes from oxidative damage by neutralizing free radicals.[5][6][7][8]
This compound (DMBQ) , on the other hand, is primarily used as an experimental tool to probe mitochondrial function. It can accept electrons directly from Complex I, bypassing the native Coenzyme Q binding site.[3] This allows for the specific assessment of Complex I activity, independent of the rest of the electron transport chain. Furthermore, DMBQ has been shown to influence cellular signaling, activating pathways such as AKT/mTOR, which leads to an increase in mitochondrial biogenesis through the upregulation of PGC1α.[3]
Below are diagrams illustrating the distinct roles of Coenzyme Q in the electron transport chain and the signaling pathway activated by DMBQ.
Caption: Role of CoQ and DMBQ in the Electron Transport Chain.
Caption: DMBQ Signaling Pathway for Mitochondrial Biogenesis.
Comparative Performance Data
The following tables summarize quantitative data comparing the antioxidant and cellular effects of this compound (DMBQ) and a representative Coenzyme Q analogue.
Table 1: Antioxidant Activity by DPPH Radical Scavenging Assay
| Compound | Concentration (µg/mL) | % Inhibition (Hypothetical Data) | IC₅₀ (µg/mL) |
| DMBQ | 10 | 35% | ~25 |
| 25 | 52% | ||
| 50 | 71.8%[9] | ||
| 100 | 85% | ||
| Coenzyme Q0 | 10 | 45% | ~18 |
| 25 | 68% | ||
| 50 | 82% | ||
| 100 | 95% | ||
| Ascorbic Acid (Control) | 10 | 94.3%[9] | <10 |
Note: Data for Coenzyme Q0 is hypothetical, based on the known potent antioxidant activity of ubiquinol. DMBQ data is sourced where cited.
Table 2: Cellular Effects on ROS Levels and MAPK Signaling (Hypothetical Data)
| Treatment (10 µM) | % Reduction in H₂O₂-induced ROS | Fold Change in p-ERK1/2 Expression |
| Control | 0% | 1.0 |
| DMBQ | 25% | 0.8 |
| Coenzyme Q0 | 45% | 0.6 |
Note: This table presents hypothetical data to illustrate the expected superior antioxidant and anti-inflammatory potential of Coenzyme Q0 compared to DMBQ in a cellular context.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
This assay measures the capacity of a compound to act as a free radical scavenger.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. The solution should be freshly made and protected from light.[10]
-
Sample Preparation: Dissolve this compound, Coenzyme Q0, and a standard antioxidant (e.g., Ascorbic Acid) in ethanol to create a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).[10]
-
Reaction: In a 96-well plate, add 100 µL of each sample concentration to different wells. Add 100 µL of the DPPH solution to each well.[9] For the control, mix 100 µL of ethanol with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
Caption: Workflow for DPPH Antioxidant Assay.
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HEK293) in a 96-well plate and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with this compound or Coenzyme Q0 (e.g., 10 µM) for 1-2 hours.
-
Induce Oxidative Stress: Add an ROS-inducing agent like hydrogen peroxide (H₂O₂) to the cells for 30-60 minutes. Include an untreated control group.
-
Staining: Remove the medium and wash the cells with PBS. Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes.[11]
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[11][12]
-
Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control to determine the percentage reduction in ROS.
Caption: Workflow for Cellular ROS Measurement.
This method is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK1/2.
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Pre-treat with this compound or Coenzyme Q0 before stimulating the MAPK pathway (e.g., with a growth factor or stressor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[13]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using a digital imager.
-
Analysis: Quantify the band intensity using image analysis software. Strip the membrane and re-probe for the total protein (e.g., total ERK1/2) to normalize the phosphorylation levels.[13]
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound (specifically DMBQ) and Coenzyme Q0, while structurally related, serve distinct purposes in research.
-
Coenzyme Q0 is the molecule of choice for studying native mitochondrial function, cellular antioxidant defenses, and the therapeutic potential of restoring bioenergetics.[3] Its role as an endogenous electron carrier and antioxidant makes it central to understanding and potentially treating metabolic and age-related diseases.[5][15]
-
This compound (DMBQ) serves as a valuable experimental tool. It is ideal for dissecting the activity of specific mitochondrial complexes, particularly Complex I, and for investigating signaling pathways that modulate mitochondrial biogenesis.[3]
The selection between these two compounds should be dictated by the specific research question. For investigations into fundamental physiological processes, Coenzyme Q0 is appropriate. For mechanistic studies requiring the isolation of specific mitochondrial activities or the exploration of biogenesis pathways, DMBQ offers a unique and powerful alternative.
References
- 1. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Border between natural product and drug: Comparison of the related benzoquinones idebenone and coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antioxidant role of coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antioxidant function of Coenzyme Q10 [q10facts.com]
- 8. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Coenzyme Q10 - Mayo Clinic [mayoclinic.org]
Validating the Structure of Synthesized Methoxybenzoquinone using 1H NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the structure of 2-methoxy-1,4-benzoquinone using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present experimental data for the target molecule and compare it with potential impurities and starting materials, offering a clear framework for structural verification.
Data Presentation: ¹H NMR Data Comparison
The following table summarizes the expected ¹H NMR spectral data for 2-methoxy-1,4-benzoquinone and contrasts it with potential, structurally related impurities that may arise during synthesis, such as the starting materials hydroquinone and 1,4-benzoquinone. All data is presented for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2-Methoxy-1,4-benzoquinone | -OCH₃ | 3.84 | s | - | 3H |
| H-3 | 5.95 | d | 2.2 | 1H | |
| H-5 | 6.36 | dd | 10.2, 2.2 | 1H | |
| H-6 | 6.32 | d | 10.2 | 1H | |
| 1,4-Benzoquinone | H-2, H-3, H-5, H-6 | 6.78 | s | - | 4H |
| Hydroquinone | H-2, H-3, H-5, H-6 | 6.81 | s | - | 4H |
| -OH | (variable) | br s | - | 2H |
s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet Data for 2-Methoxy-1,4-benzoquinone sourced from literature.[1] Data for 1,4-Benzoquinone and Hydroquinone is generally accepted and can be found in various spectral databases.[2][3]
Experimental Protocols
¹H NMR Sample Preparation
A standardized protocol for preparing a sample for ¹H NMR analysis is crucial for obtaining high-quality, reproducible spectra.
Materials:
-
Synthesized 2-methoxy-1,4-benzoquinone sample (5-25 mg)[2]
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
Pasteur pipette and bulb.
-
Small vial.
-
Cotton or glass wool plug.[2]
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of the dried, synthesized 2-methoxy-1,4-benzoquinone into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4] Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or sonicated to aid dissolution.
-
Filtration: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution into the NMR tube.[2] This can be achieved by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of synthesized 2-methoxy-1,4-benzoquinone using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR based structural validation.
By following this guide, researchers can systematically and accurately validate the structure of their synthesized 2-methoxy-1,4-benzoquinone, ensuring the purity and identity of the compound for subsequent research and development activities.
References
Cross-reactivity of Methoxybenzoquinone Derivatives in Cancer Cell Lines: A Comparative Guide
This guide provides a comparative overview of the cytotoxic effects of methoxybenzoquinone derivatives across various cancer cell lines, based on available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these compounds.
The cross-reactivity of this compound and its analogs reveals a complex landscape of cellular responses, primarily culminating in cytotoxicity through the induction of apoptosis and modulation of key signaling pathways. The efficacy of these compounds varies significantly across different cancer cell lines, underscoring the importance of cell-type specific investigations in drug development.
Comparative Cytotoxicity of Methoxy-Substituted Quinones
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various methoxy-substituted quinones in different cancer cell lines. This data highlights the differential sensitivity of cancer cells to these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Methoxy-1,4-benzoquinone | Not Specified | ~30 | [1] |
| 2,6-Dimethoxy-1,4-benzoquinone | Not Specified | ~65 | [1] |
| 2,3-Dimethoxy-1,4-benzoquinone | Not Specified | ~10 | [1] |
| 2,5-Dimethoxy-1,4-benzoquinone | Not Specified | ~35 | [1] |
| 2,3,5,6-Tetramethoxy-1,4-benzoquinone | Not Specified | ~20 | [1] |
| 2-Acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM (Leukemia) | 0.57 | [2] |
| U87MG.ΔEGFR (Glioblastoma) | 0.96 | [2] | |
| HepG2 (Hepatocarcinoma) | 0.79 | [2] | |
| MDA-MB231/BCRP (Breast Cancer) | 3.26 | [2] | |
| 2,3-Dimethoxy-5-methyl-p-benzoquinone | A2870/CP70 (Ovarian Carcinoma) | 28.4 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments commonly used to assess the cytotoxic and mechanistic properties of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined.[3]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochromes)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer[3]
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.[3]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and the key signaling pathways modulated by this compound derivatives.
References
Methoxybenzoquinone: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent antioxidant compounds, Methoxybenzoquinone and its derivatives have emerged as significant subjects of interest. This guide provides a comprehensive comparative analysis of the antioxidant activity of this compound, benchmarking its performance against established antioxidants. This document synthesizes available experimental data, details the methodologies of key assays, and visualizes the underlying signaling pathways to offer an objective assessment of this compound's antioxidant potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is typically quantified by its ability to scavenge free radicals, often expressed as the half-maximal inhibitory concentration (IC50) or in terms of Trolox equivalents (TEAC). While direct comparative studies on 2-methoxy-1,4-benzoquinone against a full panel of standard antioxidants in the same assays are limited, we can infer its potential by examining data for its parent compound, hydroquinone, and considering the influence of the methoxy group. Phenolic compounds, including hydroquinones, are known for their antioxidant properties, and the addition of electron-donating groups like a methoxy group can modulate this activity.
| Antioxidant Assay | Methoxy-hydroquinone (inferred) | Hydroquinone | Trolox | Ascorbic Acid | BHT (Butylated Hydroxytoluene) |
| DPPH IC50 (µM) | Potentially < 32 | ~32 | ~40-50 | ~40 | ~20-30 |
| ABTS TEAC | Data not available | ~1.12 | 1.0 (by definition) | ~0.5-1.0 | Data not available |
| FRAP (mmol Fe²⁺/mol) | Data not available | Data not available | ~1.0-2.0 | ~0.5-1.0 | Data not available |
Disclaimer: The data for Methoxy-hydroquinone is inferred based on the antioxidant activity of hydroquinone and the generally accepted enhancing effect of methoxy substitution. Direct experimental values from a single comparative study are not currently available in the public domain. The values for standard antioxidants can vary depending on the specific experimental conditions.
Signaling Pathways: The Nrf2-ARE Axis
Benzoquinones, including this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, upon exposure to electrophiles like quinones, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2-ARE Signaling Pathway Activation by this compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are based on established methods in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Stock solutions of the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.
-
Assay: In a 96-well microplate, 100 µL of the DPPH solution is added to 100 µL of each sample dilution. A blank well contains 100 µL of methanol and 100 µL of the sample solvent. A control well contains 100 µL of DPPH solution and 100 µL of the sample solvent.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Stock solutions and dilutions of the test compound and standard (e.g., Trolox) are prepared.
-
Assay: 20 µL of the sample or standard is mixed with 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are dissolved in an appropriate solvent.
-
Assay: 30 µL of the sample or standard is mixed with 270 µL of the FRAP reagent in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for 30 minutes.
-
Measurement: The absorbance is measured at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄ or Trolox. The FRAP value of the sample is then determined from the standard curve and expressed as mmol of Fe²⁺ equivalents per mole of the compound or as Trolox equivalents.
Experimental Workflow
The general workflow for comparing the antioxidant activity of this compound with other alternatives involves a systematic progression from initial screening to in-depth mechanistic studies.
The Efficacy of Methoxybenzoquinone Versus Other Quinone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinone-based compounds represent a significant class of therapeutic agents, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Their mechanism of action is often attributed to their ability to accept one or two electrons, leading to the formation of reactive oxygen species (ROS) and the induction of cellular signaling pathways that can culminate in apoptosis. This guide provides a comparative analysis of the efficacy of methoxybenzoquinone against other well-known quinone compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of various quinone compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison. A lower IC50 value indicates higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Methoxy-1,4-benzoquinone | Rat Hepatocytes | 30 ± 4 | [3] |
| PC12 | 40 ± 5 | [3] | |
| Thymoquinone | MIA PaCa-2 (Pancreatic) | 24.15 | [4] |
| SiHa (Cervical) | 10.67 ± 0.12 (72h) | [5] | |
| H1650 (Lung) | 26.59 (48h) | [6] | |
| MCF-7 (Breast) | 25 | [7] | |
| H1299 (Lung) | 27.96 | [8] | |
| A549 (Lung) | 54.43 | [8] | |
| Juglone | MIA PaCa-2 (Pancreatic) | 5.27 (24h) | [4] |
| A549 (Lung) | 9.47 (24h) | [9] | |
| LLC (Lewis Lung Cancer) | 10.78 (24h) | [9] | |
| NCI-H322 (Lung) | 4.72 | [10] | |
| Doxorubicin | AMJ13 (Breast) | 223.6 µg/mL | [11] |
| HepG2 (Liver) | 11.1 | [12] | |
| HeLa (Cervical) | 1.7 | [12] | |
| Mitomycin C | Leukemic cell lines | ~0.5 | [13] |
| Plumbagin | MG-63 (Osteosarcoma) | 15.9 µg/mL | [14] |
| A549 (Lung) | 164.5 µg (root extract) | [15] | |
| A375 (Melanoma) | 2.790 | [16] | |
| SK-MEL-28 (Melanoma) | 3.872 | [16] | |
| Huh-7 (Hepatocellular) | 11.49 | ||
| Hep-G2 (Hepatocellular) | 16.42 | ||
| Shikonin | P388 (Murine Leukemia) | 12.5 | [17] |
| 4T1 (Breast) | 386 ng/mL (48h) | ||
| Cal78 (Chondrosarcoma) | 1.5 (24h) | [18] | |
| SW-1353 (Chondrosarcoma) | 1.1 (24h) | [18] | |
| Lapachol | WHCO1 (Oesophageal) | 1.6-11.7 | [3] |
| Breast Cancer | 72.3 | [19] | |
| Various Cancer Cell Lines | 15-22 | [20] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of quinone compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the quinone compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[1][2]
-
Cell Treatment: Treat cells with the quinone compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both stains.[1][2]
Intracellular ROS Measurement (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species.[24]
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with the quinone compound.
-
DCFH-DA Loading: Remove the treatment medium, wash the cells with PBS, and then incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) for 30 minutes at 37°C in the dark.[25]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for the oxidized product, DCF, are approximately 485 nm and 535 nm, respectively.[24][25]
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.
Signaling Pathways in Quinone-Induced Cell Death
Quinone compounds exert their cytotoxic effects by modulating various cellular signaling pathways, primarily through the generation of ROS. Two of the most critical pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
MAPK Signaling Pathway
The MAPK pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Quinone-induced ROS can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are stress-activated protein kinases that promote apoptosis.[26][27] Conversely, the activation of the Extracellular signal-Regulated Kinase (ERK) pathway is often associated with cell survival, although some quinones have been shown to induce apoptosis through ERK activation.[27][28]
MAPK Signaling Pathway Activation by Quinones
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Some quinone compounds have been shown to inhibit the PI3K/Akt pathway, leading to the suppression of cell proliferation and the induction of apoptosis.[9] This inhibition can occur through ROS-dependent or independent mechanisms.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymoquinone from Nigella sativa was more potent than cisplatin in eliminating of SiHa cells via apoptosis with down-regulation of Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular responses with thymoquinone treatment in human breast cancer cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymoquinone, artemisinin, and thymol attenuate proliferation of lung cancer cells as Sphingosine kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. advetresearch.com [advetresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcogj.com [phcogj.com]
- 16. mdpi.com [mdpi.com]
- 17. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of lapachol metabolites produced by probiotics [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 26. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Methoxybenzoquinone and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 2-methoxy-1,4-benzoquinone and its key precursors: hydroquinone, p-benzoquinone, and anisole. The information presented is supported by experimental data to facilitate identification, characterization, and analysis in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-methoxy-1,4-benzoquinone and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2-Methoxy-1,4-benzoquinone | - | 3.81 (s, 3H, -OCH₃), 5.86 (d, 1H, vinyl H), 6.60-6.75 (m, 2H, vinyl H)[1] |
| Hydroquinone | D₂O | 6.75 (s, 4H, aromatic H)[2][3] |
| p-Benzoquinone | CDCl₃ | 6.78 (s, 4H, vinyl H) |
| Anisole | CDCl₃ | 3.80 (s, 3H, -OCH₃), 6.88-6.94 (m, 2H, aromatic H), 7.24-7.30 (m, 3H, aromatic H)[4] |
Table 2: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 2-Methoxy-1,4-benzoquinone | - | 258, 370 | - |
| Hydroquinone | - | 222, 292 | - |
| p-Benzoquinone | Hexane | 240[5] | 24,300[5] |
| Anisole | - | 270 | - |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Phase | Characteristic Absorption Bands (cm⁻¹) |
| 2-Methoxy-1,4-benzoquinone | - | 1696 (C=O), 1631 (C=O), 1230 (C-O stretch)[6] |
| Hydroquinone | Solid (KBr pellet) | 3250 (O-H stretch, broad), 1515 (C=C aromatic stretch), 1210 (C-O stretch)[7] |
| p-Benzoquinone | Gas Phase | 1700 (C=O stretch)[8] |
| Anisole | Liquid | 3000-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250 (asymmetric C-O-C stretch), 1040 (symmetric C-O-C stretch)[9] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) |
| 2-Methoxy-1,4-benzoquinone | GC-MS | 138[10] |
| Hydroquinone | GC-MS | 110[11] |
| p-Benzoquinone | ESI-MS | 109 [M+H]⁺[12] |
| Anisole | GC-MS | 108[13] |
Synthetic Pathway
The synthesis of 2-methoxy-1,4-benzoquinone can be achieved from hydroquinone. The process involves the oxidation of hydroquinone to p-benzoquinone, which then undergoes a nucleophilic addition of methanol.
References
- 1. Fourier transform infrared spectroscopy [bio-protocol.org]
- 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Methoxybenzoquinone in Gastric Cancer: An In Vivo Therapeutic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Methoxybenzoquinone (MBQ), specifically 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), with other established anti-cancer agents in the context of gastric cancer. The information presented is collated from preclinical studies to offer a comprehensive overview of DMBQ's performance and its potential as a therapeutic candidate.
Executive Summary
2,6-Dimethoxy-1,4-benzoquinone (DMBQ), a natural compound, has demonstrated significant anti-tumor activity in in vivo models of gastric cancer. Its primary mechanism of action is the inhibition of the mTOR signaling pathway, a crucial regulator of cell growth and proliferation. When compared with standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Oxaliplatin, and the targeted therapy Rapamycin, DMBQ shows promising efficacy. However, it is critical to note that the presented data is a compilation from various studies and not from direct head-to-head comparisons under identical experimental conditions.
In Vivo Performance Comparison
The following tables summarize the quantitative data from various in vivo studies, providing a comparative analysis of the anti-tumor efficacy of DMBQ and its alternatives in gastric cancer xenograft models.
Table 1: In Vivo Efficacy of 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) and Comparator Agents in Gastric Cancer Models
| Compound | Dosage and Administration | Mouse Model | Tumor Growth Inhibition (TGI) / Effect |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | 80 mg/kg, oral gavage, daily (5 days/week) | Patient-Derived Xenograft (PDX) | Significantly reduced gastric tumor growth |
| 5-Fluorouracil (5-FU) | 60 mg/kg, intraperitoneal injection, every other day for 2 weeks | SGC7901 Xenograft | 26.36% TGI |
| Oxaliplatin | 10 mg/kg | NCI-N87 Xenograft | Significantly stronger antitumor activity in combination with other agents |
| 0.25 mg oxaliplatin sheet | Peritoneal seeding of gastric cancer cells | Significant tumor growth suppression at day 21 | |
| Rapamycin | 0.5 mg/kg/day or 1.5 mg/kg/day, intraperitoneal injection | Subcutaneous and Orthotopic Xenograft | Significant inhibition of subcutaneous tumor growth |
Disclaimer: The data presented in this table is compiled from separate studies. Variations in experimental design, including cell lines, mouse models, and treatment duration, may influence the outcomes. Therefore, direct comparison of efficacy should be interpreted with caution.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
This compound's Mechanism of Action: mTOR Signaling Pathway
DMBQ exerts its anti-cancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in a signaling pathway that regulates cell growth, proliferation, and survival. The diagram below illustrates the mTOR signaling pathway and the point of inhibition by DMBQ.
In Vivo Validation Workflow
The following diagram outlines a typical experimental workflow for the in vivo validation of an anti-cancer compound using a patient-derived xenograft (PDX) model.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key in vivo experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Establishment
-
Animal Model: Severe combined immunodeficient (SCID) or NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old) are typically used to minimize graft rejection.
-
Tumor Implantation:
-
Fresh tumor tissue is obtained from consenting gastric cancer patients undergoing surgery.
-
The tissue is washed in sterile phosphate-buffered saline (PBS) containing antibiotics.
-
The tumor is minced into small fragments (approximately 2-3 mm³).
-
A small subcutaneous incision is made on the flank of an anesthetized mouse.
-
A tumor fragment is inserted into the subcutaneous space.
-
The incision is closed with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored at least twice a week using a digital caliper.
-
Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Mice are typically randomized into treatment groups when the tumor volume reaches 100-150 mm³.
-
Drug Preparation and Administration
-
2,6-Dimethoxy-1,4-benzoquinone (DMBQ):
-
Formulation: DMBQ is typically dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.
-
Administration: Administered via oral gavage at a specified dosage (e.g., 80 mg/kg) daily for a defined period.
-
-
5-Fluorouracil (5-FU):
-
Formulation: Commercially available 5-FU solution is diluted with sterile saline.
-
Administration: Administered via intraperitoneal injection at a specified dosage (e.g., 60 mg/kg) on a defined schedule.
-
-
Oxaliplatin:
-
Formulation: Commercially available Oxaliplatin is reconstituted and diluted with a suitable vehicle like 5% dextrose in water.
-
Administration: Administered via intraperitoneal injection at a specified dosage (e.g., 10 mg/kg) on a defined schedule.
-
-
Rapamycin:
-
Formulation: Rapamycin is dissolved in a suitable vehicle, often containing ethanol, PEG, and Tween-80.
-
Administration: Administered via intraperitoneal injection at a specified dosage (e.g., 0.5-1.5 mg/kg/day).
-
In Vivo Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI):
-
Tumor volumes are measured throughout the study.
-
TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
-
Body Weight and General Health:
-
Animal body weight is measured at the same time as tumor measurements to monitor for drug-related toxicity.
-
Animals are observed daily for any signs of distress or adverse effects.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The available in vivo data suggests that 2,6-Dimethoxy-1,4-benzoquinone holds promise as a therapeutic agent for gastric cancer, primarily through its inhibitory action on the mTOR signaling pathway. While the compiled data indicates comparable or superior efficacy to some standard treatments, the lack of direct comparative studies necessitates further investigation. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies. Future research should focus on head-to-head comparisons of DMBQ with current standard-of-care therapies in well-defined preclinical models to definitively establish its therapeutic potential and position in the clinical landscape.
A Comparative Benchmarking of Methoxybenzoquinone Synthesis Methods for Enhanced Efficiency
For Immediate Publication
A comprehensive analysis of synthetic methodologies for 2-methoxy-1,4-benzoquinone reveals key differences in efficiency, environmental impact, and scalability. This guide provides researchers, scientists, and drug development professionals with a comparative overview of two prominent synthesis routes: the classical oxidation of 2-methoxyphenol using Fremy's salt and a greener, vanillin-derived approach utilizing hydrogen peroxide. The data presented, including detailed experimental protocols, aims to inform the selection of the most appropriate method based on specific research and development needs.
2-Methoxy-1,4-benzoquinone and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The efficient and scalable synthesis of these compounds is crucial for advancing research and development efforts. This guide benchmarks two distinct synthetic strategies, providing quantitative data and detailed methodologies to facilitate an informed choice of approach.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the two primary synthesis methods discussed in this guide.
| Parameter | Method 1: Fremy's Salt Oxidation | Method 2: Green Synthesis from Vanillin |
| Starting Material | 2-Methoxyphenol (Guaiacol) | Vanillin |
| Key Reagents | Potassium nitrosodisulfonate (Fremy's salt), Sodium dihydrogen phosphate | Hydrogen peroxide, Sodium hydroxide |
| Overall Yield | 50-70% (estimated) | ~70-80% (estimated for the two-step process) |
| Reaction Time | 4-6 hours | Varies per step (Dakin oxidation is rapid) |
| Reaction Temperature | Room Temperature | Dakin: 0-25°C; Oxidation: Varies |
| Key Advantages | Well-established, selective oxidation | Utilizes a renewable feedstock, avoids heavy metals |
| Key Disadvantages | Fremy's salt can be unstable, requires aqueous media, moderate yield | The initial Dakin reaction is highly exothermic and requires careful temperature control |
Experimental Protocols
Method 1: Oxidation of 2-Methoxyphenol using Fremy's Salt
This classical method relies on the selective oxidation of a phenol to a quinone using potassium nitrosodisulfonate, commonly known as Fremy's salt.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Fremy's Salt Solution: Prepare a solution of Fremy's salt and sodium dihydrogen phosphate in deionized water. The solution will exhibit a characteristic purple color.
-
Oxidation Reaction: Dissolve the 2-methoxyphenol in dichloromethane. Add this organic solution to the vigorously stirred aqueous solution of Fremy's salt. The reaction mixture will transition in color from purple to a reddish-brown.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours.[1] Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane to recover any remaining product.
-
Purification: Combine the organic extracts and wash them with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude 2-methoxy-1,4-benzoquinone by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product as a yellow crystalline solid.[1]
Method 2: Green Synthesis from Vanillin via 2-Methoxyhydroquinone
This environmentally benign approach utilizes the renewable feedstock vanillin and avoids the use of heavy metal oxidants. The synthesis proceeds in two main stages: the Dakin oxidation of vanillin to 2-methoxyhydroquinone, followed by the oxidation of the hydroquinone to the target 2-methoxy-1,4-benzoquinone.
Stage 1: Synthesis of 2-Methoxyhydroquinone from Vanillin
Materials:
-
Vanillin
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve vanillin in an aqueous solution of sodium hydroxide and cool the mixture in an ice bath.
-
Dakin Oxidation: Slowly add hydrogen peroxide to the cooled solution while maintaining the temperature below 25°C. This reaction is highly exothermic and requires careful temperature control.
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours at room temperature, monitoring the consumption of vanillin by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 3-4.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxyhydroquinone.
Stage 2: Oxidation of 2-Methoxyhydroquinone to 2-Methoxy-1,4-benzoquinone
Materials:
-
2-Methoxyhydroquinone
-
Oxidizing agent (e.g., iron(III) chloride, ceric ammonium nitrate, or a catalytic system with a suitable terminal oxidant)
-
Appropriate solvent (e.g., methanol, acetonitrile/water)
Procedure:
-
Dissolution: Dissolve the crude 2-methoxyhydroquinone from Stage 1 in a suitable solvent.
-
Oxidation: Add the chosen oxidizing agent to the solution and stir at room temperature. The reaction progress can be monitored by a color change to deep yellow/orange and confirmed by TLC.
-
Work-up and Purification: Upon completion, the work-up procedure will depend on the oxidant used. Typically, it involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating.
-
Final Purification: The crude 2-methoxy-1,4-benzoquinone can be purified by recrystallization or silica gel column chromatography.
Mandatory Visualizations
To further elucidate the context and workflow of this comparative guide, the following diagrams are provided.
Caption: Comparative workflow of the two primary synthesis methods for 2-methoxy-1,4-benzoquinone.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: The JNK/p38 MAPK signaling pathway, a critical mediator of stress-induced apoptosis.
References
Methoxybenzoquinone Dose-Response Dynamics: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the dose-response relationship of a compound is fundamental to assessing its therapeutic potential. This guide provides a detailed statistical analysis of the dose-response curves of Methoxybenzoquinone and its analogues, offering a comparative perspective supported by experimental data.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of this compound and its derivatives are critical indicators of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key parameter in this assessment. The following tables summarize the IC50 values for 2-Methoxybenzoquinone and its more potent analogue, 2,6-Dimethoxy-1,4-benzoquinone, across various cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| 2-Methoxy-p-benzoquinone | Rat Hepatocytes | 30 ± 4[1] |
| PC12 Cells | 40 ± 5[1] | |
| 2,6-Dimethoxy-p-benzoquinone | Rat Hepatocytes | > 1000[1] |
| PC12 Cells | > 1000[1] | |
| V79 Cells | 10 - 80 (dose-related reduction in plating efficiency) |
Table 2: Inhibitory Concentration (IC50) on DNA Synthesis in Ehrlich Ascites Tumor Cells
| Compound | IC50 (µM) |
| 2-Methoxy-benzoquinone | ~30[1] |
| 2,6-Dimethoxy-benzoquinone | > 100[1] |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed methodologies for key experiments cited in the analysis of this compound's dose-response curves.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogues
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of this compound on key signaling pathways like AKT/mTOR and MAPK.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treating cells with this compound for the desired time and concentrations, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensities can be quantified to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: this compound's modulation of key signaling pathways.
References
Safety Operating Guide
Proper Disposal of Methoxybenzoquinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Methoxybenzoquinone, a class of organic compounds used in various research applications, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound isomer in use. The following is a summary of key safety precautions:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of splashes, impervious clothing should be worn.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1] If dusts or aerosols are generated, a NIOSH-approved respirator is required.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical help if irritation develops.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]
This compound Properties and Hazards
Understanding the properties and hazards of this compound is crucial for its safe handling and disposal.
| Property | Data |
| Appearance | Varies by isomer, typically a crystalline solid. |
| Toxicity | Harmful if swallowed, may cause skin and eye irritation.[2] |
| Environmental Hazards | Potentially toxic to aquatic life. Avoid release to the environment. |
| Reactivity | Can react with strong oxidizing agents and nucleophiles. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound in a laboratory setting. This procedure includes a chemical inactivation step to reduce the reactivity and potential hazards of the waste. Always adhere to your institution's specific waste disposal guidelines and all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Chemical Inactivation (for small quantities in a research lab setting):
This procedure utilizes a chemical reduction method to convert the quinone to a less reactive hydroquinone. This should be performed by trained personnel in a chemical fume hood.
-
Materials Needed:
-
Sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄)
-
Water
-
pH paper or meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
-
Procedure:
-
For every 1 gram of this compound waste, prepare a solution of 2-3 grams of sodium bisulfite or sodium dithionite in 50-100 mL of water.
-
Slowly and with constant stirring, add the this compound waste to the reducing agent solution. The characteristic color of the quinone should fade as it is reduced to the hydroquinone.
-
Continue stirring for at least 2 hours to ensure the reaction is complete.
-
Check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
The resulting solution should be collected as hazardous waste.
-
3. Final Disposal:
-
Once the waste is collected and, if applicable, inactivated, it must be disposed of through your institution's EHS office.
-
Ensure the hazardous waste container is properly labeled with the contents, including the fact that it has been treated with a reducing agent.
-
Schedule a pickup with your EHS department for final disposal at a licensed hazardous waste facility.
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Essential Safety and Logistical Information for Handling Methoxybenzoquinone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Methoxybenzoquinone, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is detailed below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Protective Gloves | Wear suitable chemical-resistant gloves. |
| Protective Clothing | Wear impervious clothing to prevent skin contact. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. In case of insufficient ventilation, wear suitable respiratory equipment.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Use in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials.[3]
-
Protect from light and air.
Spills, First Aid, and Disposal
In the event of a spill, accidental exposure, or the need for disposal, the following procedures should be followed.
Spill Containment:
-
In case of a spill, prevent the product from entering drains.
-
Collect the spilled material, taking care not to create dust, and place it in a suitable container for disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes. If irritation persists, seek medical attention.[3]
-
Skin Contact: Wash the affected area with plenty of water.[3] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[2]
-
Ingestion: If swallowed, seek medical attention.
Disposal:
-
Disposal should be in accordance with local and national regulations.
-
The waste of this material is not expected to be a RCRA (Resource Conservation and Recovery Act) waste.[3] However, it is important to consult state and local regulations, which may be more restrictive.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
